L-Glutamic acid potassium salt monohydrate
Description
BenchChem offers high-quality L-Glutamic acid potassium salt monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Glutamic acid potassium salt monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H9K2NO5 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
dipotassium;(2S)-2-aminopentanedioate;hydrate |
InChI |
InChI=1S/C5H9NO4.2K.H2O/c6-3(5(9)10)1-2-4(7)8;;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2/t3-;;;/m0.../s1 |
InChI Key |
LCXZHPPHSHMSSR-LHWPGRLPSA-L |
Origin of Product |
United States |
Foundational & Exploratory
L-Glutamic acid potassium salt monohydrate basic properties
Executive Summary
L-Glutamic acid potassium salt monohydrate (Potassium Glutamate, KGlu) is a critical excipient and buffering agent in modern biopharmaceutical formulations and cell culture applications. Distinct from its sodium counterpart (MSG), KGlu offers a unique ionic profile that mimics the intracellular environment, making it the preferred stabilizer for delicate protein-DNA complexes and live-virus vaccines.
This technical guide moves beyond basic safety data sheets (SDS) to provide researchers with the mechanistic rationale for selecting KGlu, detailed stability profiles, and self-validating analytical protocols for quality control.
Part 1: Physicochemical Characterization
The monohydrate form (
Core Identity & Properties
| Property | Specification | Technical Note |
| CAS Number | 6382-01-0 | Specific to the monohydrate form. |
| Formula Weight | 203.24 g/mol | Includes water of hydration (18.02 g/mol ). |
| Appearance | White crystalline powder | Orthorhombic crystal system. |
| Solubility (Water) | Freely Soluble (>1,000 g/L) | Significantly higher than Glutamic Acid (~8.6 g/L). |
| pH (2% Solution) | 6.7 – 7.3 | Near-neutral; distinct from the acidic free acid (pH ~3.2). |
| Isomeric Purity | L-Isomer (S-configuration) | D-isomer is an impurity; specific rotation |
Thermal Stability & Dehydration Profile
Understanding the thermal behavior is critical for lyophilization cycle development.
-
Dehydration Zone (60°C – 80°C): The water of crystallization is labile. Extended exposure to temperatures >60°C under vacuum or >80°C at ambient pressure will strip the hydration shell, converting the salt to its anhydrous form. This phase change can alter crystal habit and flow properties.
-
Decomposition (>200°C): The glutamate moiety undergoes intramolecular cyclization to form Pyroglutamic acid (5-oxoproline), a common degradation impurity that must be monitored.
Part 2: Functional Mechanisms in Biologics
Why choose Potassium Glutamate over Sodium Chloride or Potassium Chloride? The answer lies in the Hofmeister Series and the principle of Preferential Exclusion .
The Hofmeister Effect & Protein Stabilization
Glutamate is a strong kosmotrope (water-structure maker). Unlike Chloride (
-
Mechanism:
increases the surface tension of water around the protein. -
Result: The protein folds more tightly to minimize the surface area exposed to the solvent, thermodynamically favoring the native (folded) state over the denatured state.
-
Intracellular Mimicry: KGlu is the primary intracellular salt in E. coli and many mammalian cells. Using KGlu in lysis buffers or crystallization reagents preserves protein-nucleic acid interactions that are often disrupted by KCl or NaCl.
Diagram: Preferential Hydration Mechanism
Caption: KGlu stabilizes proteins by being excluded from the protein surface, forcing water to form a protective hydration shell that energetically favors the compact, native state.
Part 3: Analytical Methodologies
For drug development, verifying the identity and purity of KGlu is mandatory. Two complementary protocols are provided: a Titration Assay for bulk purity and an HPLC Method for trace impurity profiling.
Protocol A: Non-Aqueous Titration (Assay)
Standard: Adapted from JECFA/FCC specifications.
Principle: Glutamate acts as a weak base in glacial acetic acid and can be titrated against a strong acid (Perchloric acid).
-
Preparation: Dissolve 200 mg of KGlu (dried at 80°C for 5h) in 6 mL of Formic Acid.
-
Solvent: Add 100 mL of Glacial Acetic Acid.
-
Titrant: Titrate with 0.1 N Perchloric Acid (
). -
Endpoint: Determine potentiometrically (glass electrode).
-
Calculation: Each mL of 0.1 N
10.16 mg of .
Protocol B: HPLC Purity Profiling (Self-Validating)
Purpose: Detect organic impurities (e.g., Pyroglutamic acid) and enantiomeric purity.
System Suitability:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Derivatization: Pre-column derivatization with OPA (o-Phthalaldehyde) is required as Glutamate lacks a strong UV chromophore.
-
Detector: Fluorescence (Ex: 340 nm, Em: 450 nm).
Step-by-Step Workflow:
-
Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).
-
Derivatization Reagent: Mix 5 mg OPA in 100 µL Methanol + 900 µL Borate buffer + 5 µL
-Mercaptoethanol. -
Reaction: Mix 10 µL Sample + 10 µL Reagent. Wait 60 seconds (precisely controlled by autosampler).
-
Injection: Inject immediately.
-
Gradient: 0% B to 100% B over 30 minutes.
Validation Criteria (Pass/Fail):
-
Resolution (
): > 1.5 between Glutamate and any impurity. -
Tailing Factor: < 2.0.
-
RSD (Area): < 2.0% for 5 replicate injections.
Part 4: Quality Control Workflow
The following diagram illustrates the decision tree for accepting a raw material lot of Potassium Glutamate for biopharmaceutical use.
Caption: QC decision tree ensuring identity (IR/K+), hydration state (LOD), potency (Assay), and purity (HPLC) before release.
Part 5: Regulatory & Safety Profile
-
Regulatory Status: Generally Recognized As Safe (GRAS) by the US FDA.[1] Listed in the Food Chemicals Codex (FCC) and complies with JECFA standards.
-
Safety:
-
Acute Toxicity: LD50 (Rat, oral) > 7,900 mg/kg.
-
Metabolism: Metabolized via the Krebs cycle (Citric Acid Cycle).
-
Handling: Standard PPE (gloves, safety glasses). Avoid inhalation of dust.
-
-
Storage: Store in tight, light-resistant containers. Critical: Maintain relative humidity <60% to prevent caking, but avoid extreme desiccation which may strip the crystal water.
References
-
Food and Agriculture Organization (FAO/JECFA). Monopotassium L-glutamate: Chemical and Technical Assessment. 67th JECFA Meeting.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23695977, Monopotassium glutamate.
- Record, M. T., et al. (1998). Responses of E. coli processes to osmotic stress: Molecular mechanisms of Hofmeister effects. Journal of General Physiology. (Discusses KGlu vs KCl mechanisms).
-
European Chemicals Agency (ECHA). Registration Dossier: Potassium Glutamate.(Note: Generic link to ECHA search for CAS 6382-01-0).
-
Cheng, Y., et al. (2021). Thermally induced dehydration reactions of monosodium l-glutamate monohydrate. PCCP. (Mechanistic parallel for the monohydrate dehydration process).
Sources
Technical Guide: L-Glutamic Acid Potassium Salt Monohydrate as a Glutamate Receptor Agonist
Executive Summary
This technical guide details the application of L-Glutamic acid potassium salt monohydrate (Potassium Glutamate; K-Glu) as a high-fidelity agonist for glutamate receptors (iGluRs and mGluRs). While L-Glutamic acid is the endogenous ligand, its free acid form suffers from poor aqueous solubility and acidity. The potassium salt monohydrate variant offers superior solubility, near-neutral pH upon dissolution, and a physiologically relevant cation (
Chemical Identity & Physicochemical Advantages[1][2][3]
Material Specifications
-
IUPAC Name: Potassium (2S)-2-amino-4-carboxybutanoate monohydrate
-
Molecular Formula:
[1][4] -
Solubility: Freely soluble in water (>100 mg/mL); practically insoluble in ethanol.
The "Cation Effect" in Experimental Design
Choosing the potassium salt over the sodium salt or free acid is a deliberate experimental variable control:
-
Solubility & pH: Unlike the free acid (isoelectric point ~3.2), K-Glu dissolves readily to yield a solution near physiological pH, reducing the need for harsh titration that alters osmolarity.
-
Ion Homeostasis (Electrophysiology): In whole-cell patch clamp, applying high concentrations of sodium salt (Na-Glu) can artificially load the cell with
, altering the reversal potential of sodium-dependent exchangers (e.g., NCX). K-Glu minimizes this artifact, as is the predominant intracellular cation. -
Osmotic Stability: The monohydrate form provides a stable crystal lattice, ensuring precise weighing for stoichiometric accuracy (1 mole K-Glu = 1 mole active L-Glutamate).
Mechanistic Pharmacology
L-Glutamate acts as the primary excitatory neurotransmitter in the mammalian CNS.[6][7] Upon dissociation from the potassium salt, the L-glutamate anion binds to specific receptor subtypes.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by K-Glu application, distinguishing between ionotropic (iGluR) and metabotropic (mGluR) cascades.
Caption: Divergent signaling cascades activated by L-Glutamate dissociation from Potassium Salt.
Experimental Protocols
Protocol A: Preparation of Agonist Stock Solution
Objective: Create a stable, pH-balanced 100 mM stock solution for experimental dilution.
Materials:
-
L-Glutamic acid potassium salt monohydrate (MW: 203.23)[1][2]
-
Milli-Q Water (18.2 MΩ·cm)
-
0.22 µm PES Syringe Filter
Workflow:
-
Calculation: To prepare 10 mL of 100 mM stock:
Correction: The calculation above is for 100 mL. For 10 mL , use 203.2 mg . -
Dissolution: Add 203.2 mg of K-Glu to 8 mL of Milli-Q water. Vortex until fully dissolved (rapid dissolution expected).
-
pH Adjustment: Check pH. It typically settles near neutral (6.5–7.5). If necessary for specific physiological buffers, adjust to pH 7.2 using minimal dilute KOH (avoid NaOH to maintain K+ purity).
-
Final Volume: Bring volume to exactly 10.0 mL with water.
-
Sterilization: Filter through a 0.22 µm PES membrane into sterile aliquots.
-
Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
Protocol B: Electrophysiology (Patch Clamp)
Application: Fast application of Glutamate to elicit currents in whole-cell configuration.
Workflow Diagram:
Caption: Step-by-step workflow for focal glutamate application in patch clamp recordings.
Critical Steps:
-
Working Solution: Dilute the 100 mM stock into Artificial Cerebrospinal Fluid (ACSF) to reach 10–1000 µM.
-
Note: Ensure ACSF contains Glycine (co-agonist) if recording NMDA currents, and remove
or hold at +40mV to relieve voltage block.
-
-
Application: Use a Picospritzer or rapid perfusion system. K-Glu is preferred here if the local puff volume is large, preventing local sodium spikes that might occur with Na-Glu.
Protocol C: Excitotoxicity Assay (Neuronal Culture)
Objective: Induce controlled cell death to screen neuroprotective compounds.
-
Seeding: Plate primary cortical neurons (DIV 14+).
-
Exposure: Replace media with Locke’s buffer containing 100 µM K-Glu + 10 µM Glycine.
-
Control: Locke’s buffer without K-Glu.
-
-
Incubation: Incubate for 15–30 minutes at 37°C.
-
Washout: Remove agonist solution, wash 2x with PBS, and replace with original growth media.
-
Readout: Assess viability (LDH release or MTT assay) after 24 hours.
Quantitative Data Summary
The following table summarizes key pharmacological parameters for L-Glutamate (active moiety) on recombinant receptors.
| Receptor Subtype | Agonist | EC50 (µM) | Hill Coefficient | Notes |
| AMPA (GluA1) | L-Glutamate | ~480 | 1.4 | Fast desensitization; requires cyclothiazide to measure steady state. |
| NMDA (GluN1/2A) | L-Glutamate | ~2.3 | 1.5 | Requires Glycine/D-Serine co-agonist. |
| Kainate (GluK2) | L-Glutamate | ~400 | 1.3 | Mixed activation profile. |
| mGluR1/5 | L-Glutamate | ~10 | 1.0 | Gq-coupled; slower kinetics. |
Data sourced from IUPHAR/BPS Guide to Pharmacology.
Safety & Handling
-
Hazards: L-Glutamic acid potassium salt is generally considered non-hazardous (GHS Classification: Not a dangerous substance). However, as a bioactive neurochemical, standard PPE (gloves, goggles) is required to prevent inadvertent absorption or contamination.
-
Storage: Hygroscopic. Store desicated at room temperature (powder). Solutions must be frozen (-20°C).
-
Disposal: Dilute with water and wash down the drain in accordance with local chemical safety regulations.
References
-
IUPHAR/BPS Guide to Pharmacology. Glutamate Receptors: Ion Channel Properties and Pharmacology. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23695977, Monopotassium glutamate. [Link]
-
Axol Bioscience. Whole Cell Patch Clamp Protocol and Solutions. [Link]
Sources
- 1. rpicorp.com [rpicorp.com]
- 2. L-グルタミン酸 カリウム塩 一水和物 - (S)-2-アミノペンタン二酸, L-α-アミノグルタル酸 カリウム塩 [sigmaaldrich.com]
- 3. CAS#:6382-01-0 | L-Glutamic acid potassium salt monohydrate | Chemsrc [chemsrc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Monopotassium glutamate | C5H10KNO5 | CID 23695977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium-L-glutamate monohydrate, Hi-AR™ [himedialabs.com]
- 7. agscientific.com [agscientific.com]
An In-depth Technical Guide to the Long-Term Stability of L-Glutamic Acid Potassium Salt Monohydrate Powder
Foreword: Ensuring the Integrity of a Critical Excipient
For researchers, scientists, and drug development professionals, the assurance of chemical and physical stability of raw materials is a cornerstone of robust and reproducible outcomes. L-Glutamic acid potassium salt monohydrate, a compound of significant interest in pharmaceutical formulations and cell culture media, is no exception.[1][2] This technical guide provides a comprehensive overview of the long-term stability of L-Glutamic acid potassium salt monohydrate in its powdered form. Moving beyond a simple recitation of facts, this document delves into the causality behind stability-indicating methodologies, offering field-proven insights into establishing a self-validating stability program grounded in authoritative standards.
Physicochemical Properties and Their Implications for Stability
L-Glutamic acid potassium salt monohydrate is the monopotassium salt of the naturally occurring L-glutamic acid, presenting as a white or off-white crystalline powder.[3] Its inherent stability is generally considered robust under normal ambient conditions.[4][5] However, a nuanced understanding of its chemical structure and potential degradation pathways is critical for defining appropriate storage and handling protocols.
Key Physicochemical Characteristics:
| Property | Value/Description | Significance for Stability |
| Chemical Formula | C₅H₈KNO₄ · H₂O | The presence of a hydrate form indicates that water content is a critical parameter to monitor. |
| Molecular Weight | 203.24 g/mol [3] | - |
| Appearance | White to off-white crystalline powder[3] | Changes in color or appearance can be a simple but effective initial indicator of degradation. |
| Solubility | Soluble in water | While this guide focuses on the solid state, high hygroscopicity could lead to deliquescence and subsequent solution-state degradation. |
| Chirality | Contains a stereocenter (L-configuration) | Racemization to the D-enantiomer is a potential degradation pathway, particularly under harsh conditions. |
Potential Degradation Pathways and Their Mechanistic Underpinnings
While stable under recommended conditions, L-Glutamic acid potassium salt monohydrate is susceptible to degradation under specific environmental pressures. Understanding these pathways is fundamental to designing a stability study that is both comprehensive and scientifically sound.
Pyroglutamic Acid Formation
The most common degradation pathway for glutamic acid and its salts involves an intramolecular cyclization to form pyroglutamic acid (5-oxoproline).[6] This reaction is typically facilitated by heat and can occur under both acidic and neutral conditions.[6] The presence of water can also play a role in facilitating this conversion in the solid state, particularly at elevated temperatures.
Caption: Key Degradation Pathways for L-Glutamic Acid.
Racemization
High temperatures or extreme pH conditions can induce racemization, the conversion of the L-enantiomer to a mixture of L- and D-isomers. While less common in the solid state compared to solutions, this pathway should be considered in forced degradation studies to ensure the analytical methods are capable of detecting and quantifying the D-enantiomer.
Maillard Reaction
In the presence of reducing sugars, L-Glutamic acid can undergo non-enzymatic browning, also known as the Maillard reaction. This is a complex series of reactions that can lead to discoloration and the formation of a variety of byproducts. While less of a concern for the pure powder, it is a critical consideration when L-Glutamic acid potassium salt monohydrate is formulated with other excipients.
A Framework for Long-Term Stability Testing: An ICH-Guided Approach
A robust stability testing program for L-Glutamic acid potassium salt monohydrate powder should be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products.[7]
Study Design and Storage Conditions
To establish a comprehensive stability profile, the powder should be subjected to both long-term and accelerated stability studies. Photostability studies, as outlined in ICH Q1B, are also recommended to assess the impact of light.[8]
| Study Type | Storage Conditions | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Photostability | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | As per ICH Q1B |
At least three primary batches should be included in the stability program to assess batch-to-batch variability. The powder should be stored in containers that are representative of the intended packaging.
Testing Frequency
For long-term studies, testing should be performed at 0, 3, 6, 9, and 12 months. For accelerated studies, testing should be conducted at 0, 3, and 6 months.
Analytical Methodologies for Stability Assessment
A suite of validated, stability-indicating analytical methods is essential for accurately monitoring changes in the quality of L-Glutamic acid potassium salt monohydrate powder over time.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
An HPLC method is the cornerstone of the analytical protocol, allowing for the simultaneous quantification of the active ingredient and the detection of degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Description |
| Column | Ion-exchange column |
| Mobile Phase | Sodium citrate buffer |
| Detection | Post-column derivatization with ninhydrin followed by UV-Vis detection.[9] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.
Powder X-Ray Diffraction (PXRD) for Solid-State Characterization
PXRD is a critical technique for monitoring the solid-state stability of the crystalline powder. Changes in the diffraction pattern can indicate a polymorphic transformation or a loss of crystallinity, both of which can impact the material's physical properties and stability.
Karl Fischer Titration for Water Content
Given that the substance is a monohydrate, monitoring the water content is crucial. Karl Fischer titration is the gold-standard method for accurate water content determination.[10][11][12]
Additional Analytical Techniques
-
Appearance: Visual inspection for any changes in color or texture.
-
pH of a solution: To detect any significant changes that might indicate degradation.
-
Chiral Chromatography: To specifically assess for racemization if forced degradation studies indicate this as a potential pathway.
Data Presentation and Interpretation: A Hypothetical Case Study
The following table represents illustrative data from a long-term stability study of three batches of L-Glutamic acid potassium salt monohydrate powder stored at 25°C/60% RH. This data is provided to demonstrate how stability data can be presented and interpreted.
Table 1: Illustrative Long-Term Stability Data for L-Glutamic acid potassium salt monohydrate Powder (25°C/60% RH)
| Timepoint (Months) | Test | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| 0 | Appearance | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder |
| Assay (HPLC, %) | 99.8 | 99.9 | 99.7 | 98.0 - 102.0 | |
| Pyroglutamic Acid (%) | <0.05 | <0.05 | <0.05 | ≤ 0.5 | |
| Total Impurities (%) | 0.10 | 0.08 | 0.12 | ≤ 1.0 | |
| Water Content (KF, %) | 8.8 | 8.9 | 8.7 | 8.5 - 9.5 | |
| 3 | Assay (HPLC, %) | 99.7 | 99.8 | 99.6 | 98.0 - 102.0 |
| Pyroglutamic Acid (%) | <0.05 | <0.05 | <0.05 | ≤ 0.5 | |
| 6 | Assay (HPLC, %) | 99.6 | 99.7 | 99.5 | 98.0 - 102.0 |
| Pyroglutamic Acid (%) | 0.06 | 0.05 | 0.07 | ≤ 0.5 | |
| Water Content (KF, %) | 8.9 | 9.0 | 8.8 | 8.5 - 9.5 | |
| 9 | Assay (HPLC, %) | 99.5 | 99.6 | 99.4 | 98.0 - 102.0 |
| Pyroglutamic Acid (%) | 0.08 | 0.07 | 0.09 | ≤ 0.5 | |
| 12 | Assay (HPLC, %) | 99.4 | 99.5 | 99.3 | 98.0 - 102.0 |
| Pyroglutamic Acid (%) | 0.10 | 0.09 | 0.11 | ≤ 0.5 | |
| Total Impurities (%) | 0.25 | 0.22 | 0.28 | ≤ 1.0 | |
| Water Content (KF, %) | 9.0 | 9.1 | 8.9 | 8.5 - 9.5 |
Interpretation of Illustrative Data: The hypothetical data above demonstrates that over a 12-month period at 25°C/60% RH, there is a very slight decrease in the assay value and a marginal increase in the primary degradant, pyroglutamic acid. However, all results remain well within the established acceptance criteria, indicating excellent stability under these conditions.
Experimental Protocols: A Self-Validating System
The trustworthiness of a stability study lies in the meticulous execution of validated protocols. The following outlines a workflow for a comprehensive stability assessment.
Caption: Workflow for a Comprehensive Stability Study.
Step-by-Step Protocol for HPLC Analysis
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of L-Glutamic acid potassium salt monohydrate in the mobile phase to create a stock solution.
-
Prepare a series of dilutions from the stock solution to establish a calibration curve.
-
Accurately weigh the stability sample powder and dissolve it in the mobile phase to a known concentration.
-
-
Chromatographic Run:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution onto the column.
-
-
Data Acquisition and Analysis:
-
Integrate the peak areas for L-Glutamic acid and any observed impurities.
-
Calculate the assay of the sample against the reference standard.
-
Quantify any impurities against a qualified standard or, if unavailable, report as a percentage of the main peak area.
-
Conclusion and Recommendations
L-Glutamic acid potassium salt monohydrate powder demonstrates excellent long-term stability when stored under controlled room temperature and humidity conditions, protected from light. The primary degradation pathway to consider is the formation of pyroglutamic acid, which can be effectively monitored using a validated, stability-indicating HPLC method. A comprehensive stability program, designed and executed according to ICH guidelines, is essential for ensuring the quality, safety, and efficacy of this important compound throughout its shelf life.
Recommendations for Optimal Stability:
-
Store in well-closed containers at controlled room temperature (20-25°C).
-
Protect from exposure to high humidity and direct sunlight.
-
Regularly monitor the physical appearance of the powder for any changes.
-
Implement a robust stability testing program for any formulations containing L-Glutamic acid potassium salt monohydrate to assess potential interactions with other excipients.
References
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: L-Glutamic acid monopotassium salt monohydrate. [Link]
-
Forlabs. (n.d.). L-Glutamic acid potassium salt monohydrate, >=99% (HPLC), powder. [Link]
-
ResearchGate. (2025). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Krackeler Scientific, Inc. (n.d.). L-Glutamic acid potassium salt monohydrate. [Link]
-
Joint Research Centre. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: L-Glutamic acid monopotassium salt monohydrate. [Link]
-
ResearchGate. (n.d.). The X-ray diffraction of L-glutamic acid crystals (a) grown on the.... [Link]
-
EMD Millipore. (n.d.). Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. [Link]
-
ResearchGate. (2025). Identification and determination of L-glutamic acid and L-arginine by HPLC in food additives. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
Scientific Research Publishing. (n.d.). Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. [Link]
-
National Center for Biotechnology Information. (n.d.). Basis of Protein Stabilization by K Glutamate: Unfavorable Interactions with Carbon, Oxygen Groups. [Link]
Sources
- 1. L-Glutamic acid potassium salt monohydrate, >=99% (HPLC), powder - Forlabs Website [forlabs.co.uk]
- 2. L-Glutamic acid potassium salt monohydrate | Krackeler Scientific, Inc. [krackeler.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scirp.org [scirp.org]
- 9. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 10. metrohm.com [metrohm.com]
- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 12. labicom.cz [labicom.cz]
Methodological & Application
Protocol for Dissolving L-Glutamic Acid Potassium Salt Monohydrate in Water
Abstract
This document provides a comprehensive, step-by-step protocol for the aqueous dissolution of L-Glutamic acid potassium salt monohydrate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions to offer a deeper understanding of the chemical principles at play. By explaining the causality behind each step, this protocol ensures a reproducible and reliable preparation of solutions for use in cell culture, neurobiology, and other sensitive applications where precise concentration and solution stability are paramount.
Introduction: The Criticality of Proper Dissolution
L-Glutamic acid potassium salt monohydrate is a pivotal reagent in life sciences. As the primary excitatory neurotransmitter in the mammalian central nervous system, it is fundamental to neuroscience research for studying glutamate receptors like NMDA and kainate.[1] It is also a common component in cell culture media, such as MEM non-essential amino acids solution, where it serves as a vital nutrient for cell growth and maintenance.[2]
The success of experiments hinges on the accurate and consistent preparation of this solution. Improper dissolution can lead to incorrect concentrations, precipitation, or pH shifts, introducing significant variability and compromising experimental outcomes. This protocol outlines a validated method to ensure complete and stable dissolution, resulting in a reliable stock solution.
Physicochemical Properties & Key Considerations
Understanding the properties of L-Glutamic acid potassium salt monohydrate is crucial for successful dissolution. The potassium salt form is significantly more water-soluble than its free acid counterpart, which often requires pH adjustment to dissolve.[3][4]
| Property | Value | Significance in Dissolution |
| Molecular Formula | C₅H₈KNO₄·H₂O[1][5] | The monohydrate form must be accounted for in molarity calculations. |
| Molecular Weight | 203.23 g/mol [1][2][5][6] | Essential for accurate mass-to-mole conversions. |
| Appearance | White crystalline powder[2][6] | A homogenous powder ensures consistent sampling for weighing. |
| Solubility in Water | Freely soluble[7] | High solubility simplifies the preparation of concentrated stock solutions. A 100 mg/mL solution is readily achievable.[8] |
| pH | 6.7 - 7.3 (2% solution)[6] | The near-neutral pH of the resulting solution is compatible with many biological systems without significant adjustment. |
Experimental Workflow for Dissolution
The following diagram illustrates the logical flow of the dissolution protocol, highlighting critical checkpoints for a successful outcome.
Caption: Workflow for preparing aqueous solutions of L-Glutamic acid potassium salt monohydrate.
Detailed Step-by-Step Protocol
This protocol details the preparation of a 1 M stock solution. The methodology can be scaled for other concentrations.
Materials and Equipment
-
L-Glutamic acid potassium salt monohydrate (≥98% purity)[2]
-
High-purity water (e.g., Milli-Q®, distilled, or deionized)
-
Analytical balance
-
Volumetric flask
-
Beaker
-
Magnetic stirrer and stir bar
-
pH meter (calibrated)
-
0.1 M HCl and 0.1 M KOH for pH adjustment (optional)
-
Sterile syringe filter (0.22 µm pore size) for sterile applications[8]
-
Sterile storage tubes
Protocol Steps
-
Calculation: Determine the mass of L-Glutamic acid potassium salt monohydrate required. For a 1 M solution, this is 203.23 grams per liter.
-
Rationale: Accurate calculation using the molecular weight of the monohydrate form is the foundation for achieving the target concentration.
-
-
Initial Solvent Preparation: Measure approximately 80% of the final desired volume of high-purity water into a beaker.
-
Rationale: This prevents overshooting the final volume after the solute is added and allows space for potential pH adjustments before the final dilution.
-
-
Weighing: Using an analytical balance, accurately weigh the calculated mass of the compound.
-
Rationale: Precision in weighing is critical for experimental reproducibility. Handle the powder in accordance with good industrial hygiene and safety practices.[9]
-
-
Dissolution: a. Place the beaker with the water on a magnetic stirrer and add a stir bar. b. Start the stirrer to create a gentle vortex. c. Slowly add the weighed powder to the side of the vortex.
-
Rationale: Gradual addition into a vortex increases the surface area of the solute exposed to the solvent, preventing clumping and speeding up dissolution.
-
-
Complete Dissolution: Continue stirring until the solution is clear and all particles have dissolved.
-
Insight: While the salt is highly soluble at room temperature, for very high concentrations, gentle warming (up to 40°C) can be used to expedite the process. Avoid excessive heat.
-
-
Final Volume Adjustment: Once fully dissolved, quantitatively transfer the solution to an appropriate volumetric flask. Rinse the beaker with a small amount of the solvent and add it to the flask. Carefully add high-purity water to the calibration mark.
-
Rationale: Using a volumetric flask is crucial for achieving an accurate final concentration.
-
-
pH Measurement (Optional but Recommended): Check the pH of the solution. For most applications, it will be within a physiologically compatible range (6.7-7.3) and will not require adjustment.[6] If the target application is highly pH-sensitive, adjust as needed with dilute acid or base.
-
Rationale: Verifying the pH ensures compatibility with the experimental system, such as cell culture media.
-
-
Sterilization (For Biological Applications): If the solution is intended for cell culture or other sterile applications, it must be sterilized. Pass the solution through a 0.22 µm filter.[8]
-
Rationale: Filtration removes potential bacterial or fungal contaminants without using heat, which can degrade the amino acid.
-
-
Aliquoting and Storage: Dispense the solution into sterile, single-use aliquots to prevent contamination of the stock. For storage, keep at -20°C for up to one month or at -80°C for up to six months.[8]
-
Rationale: Aliquoting minimizes contamination risks and avoids repeated freeze-thaw cycles that can degrade the compound over time.[8]
-
Trustworthiness and Self-Validation
A successfully prepared solution is characterized by:
-
Clarity: The final solution should be clear and free of any visible particulates.
-
Stability: No precipitation should occur after storage at the recommended temperature.
-
Consistent pH: The pH should be within the expected range and remain stable.
If the solution appears cloudy or forms a precipitate, it may indicate that the material was not fully dissolved initially or that the solubility limit was exceeded for the storage conditions.
Conclusion
This protocol provides a robust and scientifically-grounded method for preparing aqueous solutions of L-Glutamic acid potassium salt monohydrate. By adhering to these steps, which are rooted in the physicochemical properties of the compound, researchers can consistently prepare high-quality solutions, thereby enhancing the accuracy and reliability of their experimental work.
References
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: L-Glutamic acid monopotassium salt monohydrate.
- Carl ROTH. (2025, February 19). Safety Data Sheet: L-Glutamic acid monopotassium salt monohydrate.
- ResearchGate. (2023, October 4). How to prepare L-Glutamine solution?
- Carl ROTH. (2025, February 19). Safety Data Sheet: L-Glutamic acid monopotassium salt monohydrate.
- Chem-Impex. L-Glutamic acid potassium salt monohydrate.
- MedChemExpress. L-Glutamic acid potassium salt monohydrate.
- AG Scientific. L-Glutamic Acid Potassium Salt Monohydrate, 1 KG.
- Sigma-Aldrich. L-Glutamic acid potassium salt monohydrate.
-
National Center for Biotechnology Information. Monopotassium glutamate. PubChem Compound Database. Retrieved from [Link]
- Thermo Fisher Scientific. L-Glutamic acid monopotassium salt monohydrate, 97+%.
- Research Products International. (2014, December 15). PRODUCT SAFETY DATA SHEET: L-Glutamic Acid Potassium Salt Monohydrate.
- RPI. G25200-100.0 - L-Glutamic Acid Potassium Salt Monohydrate, 100 Grams.
- Joint FAO/WHO Expert Committee on Food Additives (JECFA). MONOPOTASSIUM L-GLUTAMATE.
- ResearchGate. (2017, October 5). How can I prepare a 10mM L- Glutamic acid solution?
- ResearchGate. (2023, May 31). How to solubilize L-glutamate for cell culture?
- STEMCELL Technologies. L-Glutamine Cell Culture Supplement.
- Google Patents. (CN101863789A).
- Thermo Fisher Scientific. (2024, October 28). The Essential Guide to Glutamine in Cell Culture.
- LIBIOS. L-GLUTAMIC ACID (L-GLUTAMATE).
- ResearchGate. (2017, April 13). How to make a 500mM soluble glutamate solution?
- Chemistry Stack Exchange. (2024, February 1). solubility of glutamic acid in water.
Sources
- 1. agscientific.com [agscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rpicorp.com [rpicorp.com]
- 6. Monopotassium glutamate | C5H10KNO5 | CID 23695977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for L-Glutamic Acid Potassium Salt Monohydrate as a Cryoprotectant for Cells
For Researchers, Scientists, and Drug Development Professionals
A Novel Avenue in Cryopreservation: Investigating L-Glutamic Acid Potassium Salt Monohydrate as a Cellular Cryoprotectant
The long-term storage of viable cells is a cornerstone of modern biological research and therapeutic development. Cryopreservation, the process of preserving cells at ultra-low temperatures, is indispensable for cell banking, cell-based assays, and the burgeoning field of cell therapy. The success of cryopreservation hinges on the efficacy of cryoprotective agents (CPAs) to mitigate the lethal effects of ice crystal formation and osmotic stress. While dimethyl sulfoxide (DMSO) has long been the gold standard, its inherent cytotoxicity necessitates the exploration of safer and equally effective alternatives. This document explores the potential of L-Glutamic acid potassium salt monohydrate as a promising, yet largely unexplored, cryoprotectant for mammalian cells.
The Cryopreservation Challenge: A Battle Against Ice and Solute Effects
During the freezing process, the formation of ice crystals, both inside and outside the cell, can cause irreversible mechanical damage to cellular structures. As extracellular ice forms, the concentration of solutes in the remaining unfrozen water increases, creating a hypertonic environment. This osmotic imbalance draws water out of the cells, leading to cellular dehydration and shrinkage. Cryoprotectants are crucial for minimizing this damage by lowering the freezing point of water, reducing the amount of ice formed, and protecting cellular structures.
L-Glutamic Acid Potassium Salt Monohydrate: Beyond a Simple Amino Acid Salt
L-Glutamic acid potassium salt monohydrate is the potassium salt of the non-essential amino acid, L-glutamic acid. It is widely utilized in the food industry as a flavor enhancer.[1] In the realm of cell biology, potassium glutamate is recognized for its role in maintaining cellular function. Notably, it serves as a primary cytoplasmic salt in Escherichia coli, where it accumulates in response to osmotic stress and acts as an osmoprotectant, stabilizing proteins and nucleic acids.[2] This intrinsic property of stabilizing biological macromolecules under stress conditions provides a strong rationale for its investigation as a cryoprotectant.
Proposed Mechanism of Cryoprotection
While direct studies on mammalian cells are limited, research on microorganisms offers valuable insights into the potential cryoprotective mechanisms of glutamate salts. The protective effects of monosodium glutamate during the freeze-drying of yeast have been attributed to the preservation of protein structures and the capacity to retain more residual moisture.[3] The mechanism of monosodium glutamate as a cryoprotectant in bacteria is thought to be related to water permeation and the stabilization of protein structures by interacting with the amino groups of microbial proteins.[4]
Based on these findings and the known role of potassium glutamate as an osmoprotectant, its cryoprotective mechanism in mammalian cells is hypothesized to involve:
-
Osmotic Buffering: By increasing the intracellular solute concentration, potassium glutamate may help to balance the osmotic pressure across the cell membrane during freezing, thereby reducing cellular dehydration.
-
Protein and Membrane Stabilization: Similar to its role in osmotically stressed bacteria, potassium glutamate may stabilize critical proteins and lipid membranes, preventing their denaturation and preserving their function upon thawing.
-
Water Structuring: Like other cryoprotectants, it may interact with water molecules to inhibit the formation and growth of damaging ice crystals.
Investigational Protocol for Evaluating L-Glutamic Acid Potassium Salt Monohydrate as a Cryoprotectant
The following protocol is a proposed starting point for researchers wishing to investigate the cryoprotective efficacy of L-Glutamic acid potassium salt monohydrate for mammalian cells. It is crucial to note that this is an experimental protocol and requires optimization for specific cell types.
I. Reagent Preparation
-
Basal Cryopreservation Medium: Prepare a basal medium consisting of the appropriate cell culture medium supplemented with 10-20% fetal bovine serum (FBS) or a suitable serum replacement.
-
L-Glutamic Acid Potassium Salt Monohydrate Stock Solution: Prepare a sterile stock solution of L-Glutamic acid potassium salt monohydrate in the basal cryopreservation medium. The concentration of this stock solution should be determined based on the desired final concentrations to be tested (e.g., a 2x or 10x stock). Ensure complete dissolution and sterility by filtering through a 0.22 µm filter.
II. Cell Preparation
-
Culture cells to a healthy, mid-logarithmic growth phase.
-
Harvest the cells using standard, gentle procedures (e.g., trypsinization for adherent cells).
-
Wash the cells once with fresh culture medium to remove any residual harvesting agents.
-
Perform a cell count and determine viability using a suitable method (e.g., trypan blue exclusion). Cell viability should be >90% before cryopreservation.
-
Centrifuge the cell suspension and resuspend the cell pellet in the basal cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
III. Cryopreservation Procedure
-
Experimental Groups: Prepare different cryopreservation media by adding the L-Glutamic acid potassium salt monohydrate stock solution to the cell suspension to achieve a range of final concentrations. It is recommended to test a concentration range from 50 mM to 500 mM.
-
Control Groups:
-
Positive Control: Use a standard cryopreservation medium containing 10% DMSO.
-
Negative Control: Use the basal cryopreservation medium without any additional cryoprotectant.
-
-
Freezing:
-
Dispense 1 mL of the cell suspension in each cryopreservation medium into sterile cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 24 hours. This provides a cooling rate of approximately -1°C/minute.
-
For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.
-
IV. Thawing and Post-Thaw Analysis
-
Thawing:
-
Rapidly thaw the cryovials in a 37°C water bath until only a small ice crystal remains.
-
Immediately and gently transfer the contents of the cryovial to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Post-Thaw Viability and Recovery:
-
Perform a cell count and viability assessment immediately after thawing.
-
Calculate the percentage of viable cell recovery.
-
-
Functional Assays:
-
Plate the thawed cells at an appropriate density and culture them under standard conditions.
-
Assess cell attachment (for adherent cells), proliferation (e.g., using a WST-1 or MTT assay), and any cell-specific functions over a period of 24-72 hours post-thaw.[5]
-
Data Presentation: A Framework for Optimization
To systematically evaluate the efficacy of L-Glutamic acid potassium salt monohydrate, we recommend compiling the data in a structured format.
| Cryoprotectant Formulation | Immediate Post-Thaw Viability (%) | Viable Cell Recovery (%) | Post-Thaw Proliferation (OD at 48h) | Notes on Cell Morphology |
| Basal Medium (Negative Control) | ||||
| 10% DMSO (Positive Control) | ||||
| 50 mM L-GK-MH* | ||||
| 100 mM L-GK-MH | ||||
| 250 mM L-GK-MH | ||||
| 500 mM L-GK-MH |
*L-GK-MH: L-Glutamic acid potassium salt monohydrate
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility and successful implementation.
Caption: Experimental workflow for evaluating L-Glutamic acid potassium salt monohydrate as a cryoprotectant.
Safety and Toxicity Considerations
While L-glutamic acid and its salts are generally recognized as safe for consumption, their potential cytotoxicity at high concentrations in cell culture must be evaluated.[1] It is essential to include a toxicity assessment in your experimental design, where non-frozen cells are exposed to the various concentrations of L-Glutamic acid potassium salt monohydrate for a period equivalent to the cryopreservation handling time.
Future Perspectives
The exploration of L-Glutamic acid potassium salt monohydrate as a cryoprotectant for mammalian cells is a nascent field with significant potential. Its established role as an osmoprotectant in other biological systems provides a strong scientific rationale for its investigation. Further research is warranted to elucidate its precise mechanism of action in mammalian cells, optimize its concentration for various cell types, and evaluate its performance in combination with other cryoprotective agents. The development of a non-toxic, highly effective cryoprotectant would be a significant advancement in the fields of cell therapy, drug discovery, and fundamental biological research.
References
-
New Atlas. (2022, June 21). New cryoprotectant chemicals could preserve organs without ice damage. [Link]
-
Better conditions for mammalian in vitro splicing provided by acetate and glutamate as potassium counterions. (n.d.). Nucleic Acids Research. [Link]
- US Patent for Composition for cryopreservation of cells and tissues. (n.d.).
-
Cryoprotectants for freeze drying of lactic acid bacteria. (2017, February 21). Justia Patents. [Link]
-
Cryopreservation and post-thaw characterization of dissociated human islet cells. (2022, January 26). PubMed. [Link]
-
Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. (2022, May 19). National Center for Biotechnology Information. [Link]
- Composition for nk cell cryopreservation, and cryopreservation formulation comprising same. (n.d.).
-
The protective effect of trehalose and monosodium glutamate on yeast viability and antagonistic properties during freeze-drying. (n.d.). Journal of Plant Protection Research. [Link]
-
Basis of Protein Stabilization by K Glutamate: Unfavorable Interactions with Carbon, Oxygen Groups. (n.d.). National Center for Biotechnology Information. [Link]
-
Alternatives to cryopreservation for the short and long-term storage of mammalian cells. (n.d.). Loughborough University Research Repository. [Link]
-
Optimizing combination of cryoprotective additives to enhance the viability of probiotic Lactobacillus plantarum. (2023, June 30). Korean Journal of Microbiology. [Link]
-
Cryopreservation: An Overview of Principles and Cell-Specific Considerations. (n.d.). National Center for Biotechnology Information. [Link]
- US Patent for Compositions and methods for cryopreservation of peripheral blood lymphocytes. (n.d.).
-
Application of RSM for optimization of glutamic acid production by Corynebacterium glutamicum in bath culture. (n.d.). National Center for Biotechnology Information. [Link]
-
Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. (n.d.). National Center for Biotechnology Information. [Link]
-
The Role of L-Glutamate as an Umami Substance for the Reduction of Salt Consumption: Lessons from Clinical Trials. (n.d.). MDPI. [Link]
- United States Patent. (2004, April 22).
-
Cell Freezing Media & Cell Cryopreservation Solutions. (n.d.). Sartorius. [Link]
-
Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model. (2022, January 14). MDPI. [Link]
-
Restoring NK Cell Cytotoxicity Post‐Cryopreservation via Synthetic Cells. (n.d.). Advanced Materials. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Basis of Protein Stabilization by K Glutamate: Unfavorable Interactions with Carbon, Oxygen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantprotection.pl [plantprotection.pl]
- 4. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Stabilization: Harnessing L-Glutamic Acid Potassium Salt Monohydrate in Modern Protein Purification
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The purification of stable, functional proteins is the cornerstone of biopharmaceutical development and life science research. While traditional protocols have heavily relied on a limited repertoire of buffering agents and salts, the demand for higher yields of sensitive, difficult-to-purify proteins necessitates a more sophisticated approach. This application note provides a comprehensive technical guide to the use of L-Glutamic acid potassium salt monohydrate (KGlu), a naturally occurring osmolyte, in protein purification. We will delve into the physicochemical principles that make KGlu a superior stabilizing agent and provide detailed protocols for its integration into ion-exchange, size-exclusion, and affinity chromatography, as well as in protein crystallization.
Introduction: Beyond the Conventional Buffer System
The native conformation of a protein is a delicate balance of intramolecular and intermolecular forces, exquisitely sensitive to its chemical environment. During purification, proteins are subjected to non-physiological conditions, including buffers with high ionic strength, which can disrupt this delicate balance, leading to aggregation and loss of function. For decades, sodium chloride (NaCl) and potassium chloride (KCl) have been the default salts used in purification buffers. However, their efficacy is limited, and in some cases, they can even be destabilizing.
L-Glutamic acid potassium salt monohydrate emerges as a powerful alternative, acting as a "compatible solute" that nature itself uses to protect cellular proteins under stress.[1] Its unique properties offer a strategic advantage in preserving protein integrity and bioactivity throughout the purification workflow.
The Science of Stabilization: A Mechanistic Overview
The remarkable stabilizing effect of KGlu is best understood through the lens of the Hofmeister series, which ranks ions based on their ability to influence the solubility of proteins and the stability of their secondary and tertiary structures. The glutamate anion is considered a "kosmotrope" or "salting-out" agent, meaning it promotes protein folding and stability.
The primary mechanism of stabilization is the preferential exclusion of KGlu from the protein's hydration shell.[1] The glutamate anion interacts unfavorably with the nonpolar surfaces of the protein. To minimize this unfavorable interaction, the protein adopts a more compact, folded conformation, thereby reducing its surface area exposed to the solvent. This phenomenon effectively increases the free energy of the unfolded state, shifting the equilibrium towards the native, folded state.
In contrast to the chaotropic (disordering) nature of ions like chloride, which can interact favorably with the peptide backbone and destabilize protein structure, glutamate promotes the ordering of water molecules at the protein-water interface, further enhancing stability.
Diagram 1: Mechanism of Protein Stabilization by L-Glutamic Acid Potassium Salt Monohydrate
Caption: KGlu is preferentially excluded from the protein surface, promoting a compact, stable conformation.
Applications and Protocols
The superior stabilizing properties of KGlu can be leveraged across various stages of protein purification.
Ion-Exchange Chromatography (IEX): A Gentle Elution Gradient
In IEX, proteins are separated based on their net surface charge. Elution is typically achieved by increasing the salt concentration of the mobile phase, which competes with the protein for binding to the charged resin. A common issue with high concentrations of NaCl or KCl is the potential for protein denaturation.
Utilizing a KGlu gradient for elution offers a milder alternative, helping to maintain the protein's native structure as it detaches from the column. The glutamate anion itself can also act as a counter-ion in anion-exchange chromatography, providing a dual mechanism for elution.
Protocol: Elution from an Anion-Exchange Column using a KGlu Gradient
-
Column: A quaternary ammonium (Q-type) strong anion-exchange column.
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, with 1 M L-Glutamic acid potassium salt monohydrate.
-
Sample Preparation: Dialyze the protein sample against Buffer A to ensure proper binding.
-
Loading: Load the dialyzed sample onto the equilibrated column at a flow rate recommended by the manufacturer.
-
Wash: Wash the column with 5-10 column volumes (CV) of Buffer A to remove unbound contaminants.
-
Elution: Apply a linear gradient from 0% to 50% Buffer B over 20 CV. This gradual increase in ionic strength will elute bound proteins based on their charge density.
-
Fraction Collection: Collect fractions and analyze for the protein of interest using SDS-PAGE and a protein concentration assay.
Note: The optimal pH and gradient slope will be protein-dependent and may require empirical optimization.
Diagram 2: Workflow for IEX with a KGlu Gradient
Caption: Step-by-step workflow for protein elution using a KGlu gradient in IEX.
Size-Exclusion Chromatography (SEC): Maintaining Integrity in Solution
SEC separates proteins based on their hydrodynamic radius. The composition of the mobile phase is critical for preventing protein aggregation and non-specific interactions with the chromatography matrix. Including KGlu in the SEC buffer can significantly enhance the stability of proteins during this polishing step.
Protocol: SEC Buffer Formulation with KGlu
-
Buffer Composition: 50 mM HEPES, pH 7.4, 150 mM L-Glutamic acid potassium salt monohydrate, 1 mM DTT (for proteins with cysteines).
-
Column: A size-exclusion column appropriate for the molecular weight of the target protein.
-
Procedure:
-
Equilibrate the column with at least 2 CV of the KGlu-containing SEC buffer.
-
Concentrate the protein sample from a previous purification step (e.g., IEX or affinity chromatography).
-
Inject the concentrated sample onto the equilibrated column.
-
Run the chromatography at a flow rate recommended for the column.
-
Collect fractions corresponding to the expected elution volume of the monomeric protein.
-
Table 1: Comparison of Common Salts in SEC Buffers
| Salt | Typical Concentration | Advantages | Disadvantages |
| NaCl | 150-500 mM | Inexpensive, widely used. | Can be destabilizing for some proteins. |
| KCl | 150-500 mM | Similar to NaCl, a common physiological salt. | Can also be destabilizing. |
| KGlu | 100-300 mM | Excellent stabilizing properties, mimics intracellular environment. | Higher cost compared to NaCl/KCl. |
Affinity Chromatography: Gentle Elution of Tagged Proteins
Affinity chromatography offers high selectivity but can suffer from harsh elution conditions (e.g., low pH, high concentrations of competitive ligands) that may compromise protein activity. For some affinity systems, particularly those based on weaker interactions, KGlu can be explored as a mild eluting agent. Its mechanism would be based on a combination of increased ionic strength and its specific effects on protein conformation that may reduce affinity for the immobilized ligand.
Note: This is an emerging application and requires empirical testing for each specific protein and affinity tag system. The principle is to use a step gradient of KGlu to find the minimal concentration that effectively elutes the target protein while preserving its function.
Protein Crystallization: A Promising Additive for Crystal Growth
Successful protein crystallization is often hindered by protein aggregation and conformational heterogeneity. The inclusion of KGlu in crystallization screens can address these issues by stabilizing the protein in a uniform, crystallizable state.
Application in Crystallization Screening:
-
As a buffer component: Incorporate 50-200 mM KGlu into the protein solution before setting up crystallization trials.
-
As a screen additive: Include KGlu as a variable in sparse-matrix crystallization screens to explore its effect on crystal nucleation and growth.
Summary and Future Outlook
L-Glutamic acid potassium salt monohydrate is a versatile and powerful tool in the protein purification arsenal. Its well-documented stabilizing properties, grounded in the principles of the Hofmeister series and preferential exclusion, offer a clear advantage over traditional salts. By integrating KGlu into IEX, SEC, and potentially affinity chromatography protocols, researchers can improve the yield, stability, and functionality of purified proteins. As the demand for high-quality biologics and research-grade proteins continues to grow, the adoption of advanced buffer components like KGlu will be crucial for success.
References
-
Cheng, X., Guinn, E.J., Buechel, E., Wong, R., Sengupta, R., Shkel, I.A., Record, M.T. (2016). Basis of Protein Stabilization by K Glutamate: Unfavorable Interactions with Carbon, Oxygen Groups. Biophysical Journal, 111(9), 1854-1865. [Link]
Sources
L-Glutamic acid potassium salt monohydrate as a substitute for KCl in biochemical assays
Executive Summary
In biochemical assay design, the choice of monovalent salt is often treated as a trivial variable, with Potassium Chloride (KCl) serving as the default standard. However, this convention ignores a critical physiological reality: Chloride is not the primary intracellular anion.
This Application Note details the strategic substitution of KCl with L-Glutamic acid potassium salt monohydrate (KGlu) . By mimicking the cytosolic environment of E. coli and eukaryotic cells, KGlu significantly enhances protein-DNA binding stability, enzymatic activity, and in vitro transcription/translation (IVT) yields. We provide the mechanistic rationale, comparative data, and validated protocols to transition your assays from "standard" to "physiologically optimized."
Scientific Rationale: The Chloride Problem vs. The Glutamate Solution[2][3][4]
The "Chloride Problem"
KCl is ubiquitous due to cost and solubility, but it acts as a chaotropic agent in many sensitive systems.
-
Competitive Inhibition: Chloride ions (
) compete directly with DNA phosphate backbones for positively charged binding clefts on proteins (e.g., Polymerases, Restriction Enzymes). -
Destabilization: According to the Hofmeister series, chloride has a weaker stabilizing effect on protein tertiary structure compared to organic anions.
The "Glutamate Solution"
Intracellularly, the concentration of free
-
Excluded Volume Effect: Glutamate is highly excluded from protein surfaces due to its size and charge density. This preferential hydration forces proteins into their most compact, folded (native) states.
-
Thermodynamic Stability: Substituting
with reduces the entropic penalty of protein-DNA binding, allowing interactions to persist at higher, more physiological ionic strengths.
Comparative Properties Table[1]
| Feature | Potassium Chloride (KCl) | Potassium Glutamate (KGlu) |
| Physiological Relevance | Low (Extracellular dominant) | High (Intracellular dominant) |
| Hofmeister Status | Neutral/Chaotropic (Destabilizing) | Kosmotropic (Stabilizing) |
| Optimal Salt Range (IVT) | Narrow (60–100 mM) | Broad (100–200 mM) |
| Protein-DNA Binding | Inhibits at >150 mM | Stable up to >300 mM |
| Primary Application | General buffers, wash solutions | IVT, DNA-binding assays, Enzyme kinetics |
Mechanism of Action Visualization
The following diagram illustrates the structural impact of anion substitution on a DNA-binding protein.
Figure 1: Mechanistic difference between Chloride (competitive binding) and Glutamate (osmotic stabilization).
Validated Protocols
Protocol A: Preparation of 5X Potassium Glutamate (KGlu) Buffer
Objective: Create a stable, pH-neutral stock solution for assay dilution. Reagent: L-Glutamic acid potassium salt monohydrate (MW: 203.23 g/mol ).[2]
-
Weighing: Measure 20.32 g of L-Glutamic acid potassium salt monohydrate.
-
Dissolution: Dissolve in 80 mL of nuclease-free ultrapure water.
-
Note: Unlike Glutamic Acid (free acid), the potassium salt dissolves readily.
-
-
pH Adjustment (Critical):
-
Check pH.[3] It should be near neutral.
-
Adjust to pH 7.5 (or assay specific target) using small aliquots of KOH or Acetic Acid.
-
Warning: Do not use HCl to adjust pH, as this re-introduces chloride ions.
-
-
Final Volume: Bring total volume to 100 mL with ultrapure water to achieve a 1.0 M stock.
-
Sterilization: Filter through a 0.22 µm PES membrane. Store at -20°C in aliquots.
Protocol B: Optimization of In Vitro Transcription (IVT)
Objective: Maximize RNA yield by widening the operational salt tolerance.
Experimental Setup: Run parallel reactions titrating salt concentration.
| Component | Control (KCl) | Experimental (KGlu) |
| Buffer Base | HEPES pH 7.5, MgOAc | HEPES pH 7.5, MgOAc |
| Salt Titration | 50, 100, 150, 200 mM | 50, 100, 150, 200, 250, 300 mM |
| Template DNA | Linearized Plasmid | Linearized Plasmid |
| Enzyme | T7 RNA Polymerase | T7 RNA Polymerase |
Workflow:
-
Assemble reactions on ice.
-
Incubate at 37°C for 2 hours.
-
Quench with EDTA.
-
Analyze yield via Fluorometry (Qubit) or Urea-PAGE.
Expected Result:
-
KCl: Peak activity at ~100 mM; sharp drop-off >150 mM.
-
KGlu: Peak activity plateaus between 120–220 mM; significant activity retained at 300 mM.
Decision Framework for Salt Substitution
Use this logic flow to determine when to switch from KCl to KGlu.
Figure 2: Decision matrix for implementing Potassium Glutamate in assay development.
References
-
Leirmo, S., et al. (1987). "Replacement of potassium chloride by potassium glutamate dramatically enhances protein-DNA interactions in vitro."[1][4] Biochemistry.
- Key Finding: Established the 30-fold increase in RNA Polymerase binding affinity.
-
Gralla, J. D., & Vargas, D. R. (2006). "Potassium glutamate as a transcriptional inhibitor during bacterial osmoregulation."[5] The EMBO Journal.[5]
-
Cheng, X., et al. (2016). "Basis of Protein Stabilization by K Glutamate: Unfavorable Interactions with Carbon, Oxygen Groups." Biophysical Journal.
- Key Finding: Provides the thermodynamic proof for the "excluded volume" mechanism.
-
Promega Corporation. "Optimization of TNT® Reticulocyte Lysate Systems."
- Key Finding: Industrial validation of salt optimiz
Sources
- 1. Replacement of potassium chloride by potassium glutamate dramatically enhances protein-DNA interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. libios.fr [libios.fr]
- 4. researchgate.net [researchgate.net]
- 5. Potassium glutamate as a transcriptional inhibitor during bacterial osmoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium glutamate as a transcriptional inhibitor during bacterial osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Glutamic Acid Potassium Salt Monohydrate for Excitotoxicity Studies
Welcome to our dedicated technical support center for researchers utilizing L-Glutamic acid potassium salt monohydrate in excitotoxicity studies. As Senior Application Scientists, we have compiled this guide to address common challenges and provide in-depth, field-proven insights to ensure the success and reproducibility of your experiments. This resource is designed to move beyond simple protocols by explaining the critical "why" behind each step, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is L-Glutamic acid potassium salt monohydrate, and why is it used in excitotoxicity studies?
L-Glutamic acid potassium salt monohydrate is a salt of L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system.[1][2] In neuroscience research, it is a powerful tool to model excitotoxicity, a pathological process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[1][3] This process is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[3][4] The potassium salt is often used for its good solubility in aqueous solutions.
Q2: What is the general mechanism of glutamate-induced excitotoxicity?
Glutamate-induced excitotoxicity is a complex cascade of events initiated by the overactivation of glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] This leads to a massive influx of calcium ions (Ca2+) into the neuron.[5] The resulting intracellular calcium overload triggers a host of downstream pathological events, including:
-
Mitochondrial dysfunction: Leading to energy failure (ATP depletion) and the production of reactive oxygen species (ROS).[1][6]
-
Activation of detrimental enzymes: Such as proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components.[5]
-
Oxidative stress: An imbalance between the production of ROS and the cell's ability to detoxify them, causing damage to lipids, proteins, and DNA.[1][3]
-
Apoptosis and Necrosis: Ultimately leading to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[1][3]
Below is a diagram illustrating the core signaling pathway of glutamate-induced excitotoxicity.
Caption: Glutamate-induced excitotoxicity signaling pathway.
Q3: Why can't I use a single, standard concentration of L-Glutamic acid potassium salt monohydrate for all my experiments?
There is no "one-size-fits-all" concentration for inducing excitotoxicity. The optimal concentration is highly dependent on several factors:
-
Cell Type: Different neuronal types (e.g., cortical, hippocampal, cerebellar granule neurons) and cell lines (e.g., SH-SY5Y) exhibit varying sensitivities to glutamate.[3]
-
Neuronal Maturity: More mature neuronal cultures are generally more resistant to glutamate-induced excitotoxicity.[7]
-
Culture Conditions: Factors like cell density, media composition, and the presence of glial cells can influence neuronal vulnerability.
-
Experimental Goals: The desired level of cell death (e.g., 50% for neuroprotection studies) will dictate the concentration used.
Therefore, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.[7]
Troubleshooting Guide
Problem 1: Inconsistent or no excitotoxicity observed at expected concentrations.
-
Possible Cause 1: Sub-optimal concentration.
-
Possible Cause 2: Immature neuronal cultures.
-
Solution: Ensure your neuronal cultures are sufficiently mature. The expression of glutamate receptor subtypes, particularly NMDA receptors, changes during development.[8] Allow for adequate time in culture for neurons to develop mature synaptic connections.
-
-
Possible Cause 3: Issues with the L-Glutamic acid potassium salt monohydrate solution.
Problem 2: High variability in cell death between replicate wells or experiments.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension and accurate pipetting when seeding cells to achieve a consistent cell density across all wells.[11]
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Minimize edge effects by not using the outermost wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
Possible Cause 3: Fluctuation in incubator conditions.
-
Solution: Ensure your incubator maintains stable temperature, humidity, and CO2 levels.
-
Problem 3: Difficulty dissolving L-Glutamic acid potassium salt monohydrate.
-
Possible Cause: Incorrect solvent or pH.
-
Solution: L-Glutamic acid has limited solubility in water at neutral pH.[12] While the potassium salt is more soluble, preparing high-concentration stock solutions may require pH adjustment. Dissolving the powder in your culture medium or a buffered solution (like HEPES-buffered saline) at the correct pH is recommended. Gentle warming and vortexing can also aid dissolution. For L-Glutamic acid (the free acid), dissolving in a basic solution (e.g., with NaOH) and then adjusting the pH back to physiological range is a common practice.[12]
-
Experimental Protocols
Protocol 1: Preparation of L-Glutamic Acid Potassium Salt Monohydrate Stock Solution
Objective: To prepare a sterile, high-concentration stock solution for consistent use in experiments.
Materials:
-
L-Glutamic acid potassium salt monohydrate (CAS No: 6382-01-0)[2][9]
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS, HEPES-buffered saline)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: Based on the desired stock concentration (e.g., 100 mM) and final volume, calculate the mass of L-Glutamic acid potassium salt monohydrate needed (Molecular Weight: 203.23 g/mol ).[2][9]
-
Dissolution: In a sterile conical tube, add the calculated mass of the powder to the appropriate volume of sterile water or buffer.
-
Aid Dissolution (if necessary): Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if needed.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][10]
Protocol 2: Determining the Optimal Concentration via Dose-Response Assay
Objective: To identify the concentration of L-Glutamic acid potassium salt monohydrate that induces a desired level of cell death (e.g., 50%) in your specific neuronal culture.
Workflow Diagram:
Caption: Workflow for determining the optimal glutamate concentration.
Procedure:
-
Cell Seeding: Plate your neuronal cells in a 96-well plate at a predetermined optimal density.[11]
-
Maturation: Allow the cells to mature in culture for the desired period.
-
Serial Dilutions: Prepare a series of dilutions of your L-Glutamic acid potassium salt monohydrate stock solution in your culture medium. A common starting range is from 1 µM to 1 mM.[3][7] Include a vehicle-only control (medium without glutamate).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of glutamate.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24 hours).[13][14]
-
Cell Viability/Death Assessment: Quantify cell death using one of the methods described in the table below.
-
Data Analysis: Plot the percentage of cell death against the log of the glutamate concentration. Use a non-linear regression to fit a sigmoidal dose-response curve and determine the EC50.
Data Presentation: Common Assays for Measuring Excitotoxicity
| Assay | Principle | Measures | Advantages | Disadvantages |
| LDH Release Assay | Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis (necrosis).[15] | Necrotic cell death | Simple, inexpensive, and high-throughput. | Less sensitive for early-stage apoptosis. |
| MTT/XTT Assay | Mitochondrial reductases in viable cells convert a tetrazolium salt into a colored formazan product.[15] | Cell viability and metabolic activity | High-throughput and well-established. | Can be influenced by changes in cellular metabolism. |
| Calcein-AM/Propidium Iodide (PI) Staining | Calcein-AM is converted to a green fluorescent product in live cells, while PI is a red fluorescent nuclear stain that only enters dead cells with compromised membranes.[15][16] | Live and dead cells simultaneously | Allows for direct visualization and quantification by microscopy or flow cytometry. | Requires fluorescence imaging capabilities. |
| Caspase-3/7 Activation Assay | Caspases are key proteases activated during apoptosis. The assay uses a substrate that becomes fluorescent upon cleavage by active caspase-3 or -7.[14][17] | Apoptotic cell death | Specific for apoptosis and can detect early stages. | May not detect non-apoptotic cell death. |
| Calcium Imaging | Fluorescent calcium indicators (e.g., Fura-2, Fluo-4) are used to measure changes in intracellular calcium concentrations.[18][19][20] | Intracellular calcium dynamics | Provides real-time information on the initial stages of excitotoxicity. | Requires specialized imaging equipment and expertise. |
References
-
What's the optimal glutamate concentration and stock to induce excitotoxicity in mouse primary cortical neurons? | ResearchGate. (2015-06-11). Available from: [Link]
-
Inflammatory mechanisms in brain edema from 1,2-dichloroethane poisoning: a review. Frontiers in Immunology. Available from: [Link]
-
The Role of L-Glutamate as an Umami Substance for the Reduction of Salt Consumption: Lessons from Clinical Trials. MDPI. Available from: [Link]
-
Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. PMC - PubMed Central. (2024-06-13). Available from: [Link]
-
Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review. PubMed Central. Available from: [Link]
-
Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. PMC - PubMed Central. Available from: [Link]
-
Excitotoxicity In Vitro Assay. Creative Biolabs. Available from: [Link]
-
How can I prepare a 10mM L- Glutamic acid solution?. ResearchGate. (2017-10-05). Available from: [Link]
-
Measurements of cell death in neuronal and glial cells. PubMed. Available from: [Link]
-
Caspase-mediated apoptosis in neuronal excitotoxicity triggered by nitric oxide. PMC. Available from: [Link]
-
19 questions with answers in EXCITOTOXICITY | Scientific method. ResearchGate. Available from: [Link]
-
Excitotoxicity in vitro assay. Innoprot. Available from: [Link]
-
Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators. PMC - PubMed Central. Available from: [Link]
-
Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal cell death. PubMed. Available from: [Link]
-
Glutamate Neurotoxicity and Destruction of the Blood–Brain Barrier: Key Pathways for the Development of Neuropsychiatric Consequences of TBI and Their Potential Treatment Strategies. MDPI. Available from: [Link]
-
NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience. (2000-12-01). Available from: [Link]
-
Testing for Neurotoxicity. NCBI Bookshelf - NIH. Available from: [Link]
-
Activation of a caspase 3-related cysteine protease is required for glutamate-mediated apoptosis of cultured cerebellar granule neurons. PNAS. Available from: [Link]
-
Neuronal Calcium Imaging, Excitability, and Plasticity Changes in the Aldh2–/– Mouse Model of Sporadic Alzheimer's Disease. PMC - PubMed Central. (2020-09-05). Available from: [Link]
-
How is Excitotoxicity Being Modelled in iPSC-Derived Neurons?. PMC - PubMed Central. (2024-10-15). Available from: [Link]
-
Glutamate Excitotoxicity Assay. NeuroProof. Available from: [Link]
-
L-Glutamic acid potassium salt monohydrate | Buy from Supplier AdooQ®. Adooq Bioscience. Available from: [Link]
-
Glutamate-Induced Losses of Oligodendrocytes and Neurons and Activation of Caspase-3 in the Rat Spinal Cord. PMC - PubMed Central. Available from: [Link]
-
(PDF) Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue. ResearchGate. (2016-05-16). Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
In Vivo and In Vitro Determination of Cell Death Markers in Neurons. PMC - NIH. Available from: [Link]
-
A Dynamic Balance between Neuronal Death and Clearance in an in Vitro Model of Acute Brain Injury. Journal of Neuroscience. (2023-08-23). Available from: [Link]
-
Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. FujiFilm Cellular Dynamics. Available from: [Link]
-
An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Available from: [Link]
-
Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges. PMC - PubMed Central. Available from: [Link]
-
Cell death assays for neurodegenerative disease drug discovery. PMC - NIH. Available from: [Link]
Sources
- 1. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of glutamate receptor-mediated excitotoxic neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inflammatory mechanisms in brain edema from 1,2-dichloroethane poisoning: a review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jneurosci.org [jneurosci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 14. innoprot.com [innoprot.com]
- 15. Measurements of cell death in neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Common contaminants in L-Glutamic acid potassium salt monohydrate and their effects
Topic: Troubleshooting Common Contaminants & Impurity Effects
Introduction: Beyond the Certificate of Analysis
As researchers, we often treat buffer salts and amino acid supplements as commodities—assuming that "99% purity" on a label guarantees experimental success. However, in sensitive applications like mammalian cell culture (CHO/HEK293) or protein formulation, the remaining 1% of impurities in L-Glutamic acid potassium salt monohydrate (L-Glu-K) can be the difference between a high-titer harvest and a failed run.[1]
This guide moves beyond standard specifications to address the functional impact of contaminants. We focus on the "silent" variables—trace metals, stereochemical impurities, and degradation byproducts—that often evade standard QC but wreak havoc on biological systems.
Quick Reference: Contaminant Impact Matrix
| Contaminant Class | Specific Impurity | Primary Source | Experimental Consequence |
| Degradation Products | Pyroglutamic Acid (5-oxoproline) | Spontaneous cyclization (Heat/Acid) | Reduced buffering capacity; growth inhibition in sensitive lines; N-terminal protein modification.[1] |
| Trace Metals | Iron ( | Raw material sourcing; equipment corrosion | Fenton Reaction catalysis; ROS generation; protein oxidation/aggregation. |
| Stereoisomers | D-Glutamic Acid | Racemization during synthesis | Metabolic stalling; inhibition of L-Glu transport; potential excitotoxicity in neuronal models.[1] |
| Biologicals | Endotoxins (LPS) | Bacterial contamination (Gram-negative) | Immune activation (macrophages/PBMCs); false positives in pyrogen testing; transfection efficiency drop.[1][2] |
| Inorganic Salts | Ammonium ( | Deamination byproduct | Cytotoxicity; alteration of glycosylation profiles (sialylation) in antibody production. |
Deep Dive & Troubleshooting Guides
The Stability Trap: Pyroglutamic Acid (PGA)
The Issue: You observe unexplained drops in cell viability or shifts in pH over time, even with fresh media. The Cause: L-Glutamic acid is thermodynamically unstable in solution.[1] Under acidic conditions or high heat (autoclaving), it cyclizes to form Pyroglutamic Acid (PGA). This is not just an inert byproduct; PGA is a distinct metabolite that can inhibit specific cellular transporters and enzymes.[1]
Mechanism:
Troubleshooting Protocol: HPLC Detection of PGA Do not rely on standard UV A280 checks, as PGA has poor UV absorbance.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 50 mM Phosphate Buffer (pH 2.5) / Acetonitrile (95:5). Note: Low pH suppresses ionization for better retention.[1]
-
Detection: UV at 210 nm (critical: PGA absorbs at low wavelengths).
-
Standard Prep: Dissolve suspect L-Glu-K sample at 10 mg/mL.[1] Spike a control with 1% Pyroglutamic acid standard.
-
Analysis: PGA typically elutes before Glutamic acid due to loss of the charged amine group (increased hydrophobicity relative to the zwitterion, but retention depends heavily on ion-pairing).
The Oxidizer: Trace Iron & Fenton Chemistry
The Issue: Your recombinant protein shows signs of aggregation or methionine oxidation, or your cells suffer from oxidative stress despite antioxidant supplementation. The Cause: Trace iron (often <10 ppm) in L-Glu-K can catalyze the formation of hydroxyl radicals via the Fenton reaction.[1] Glutamate can chelate iron, potentially keeping it soluble and reactive.
Visualization: The Oxidative Cascade
Figure 1: Pathway demonstrating how trace iron impurities in glutamate salts catalyze oxidative damage in cell culture environments.[1]
Self-Validating Check:
-
The "Spike" Test: If you suspect metal contamination, add a chelator (e.g., EDTA or DTPA) to a small aliquot of your culture. If cell viability improves or protein oxidation decreases compared to the control, metal impurities in your raw materials are the likely culprit.
The False Positive: Endotoxin & LAL Interference
The Issue: You receive high endotoxin readings (Limulus Amebocyte Lysate - LAL assay) for your buffer, but your cells look healthy. The Cause: L-Glutamic acid potassium salt can exhibit enhancement or inhibition properties in LAL assays due to ionic strength and pH buffering effects.[1] Potassium ions can alter the sensitivity of the LAL enzyme cascade.
FAQ: How do I validate my LAL results for this salt?
Protocol: Inhibition/Enhancement Check
-
Preparation: Prepare a 1% (w/v) solution of L-Glu-K in LAL Reagent Water (LRW).[1]
-
pH Adjustment: Check pH. The LAL reaction requires pH 6.0–8.0. L-Glu-K solutions can be slightly basic or acidic depending on the manufacturing process.[1] Adjust with endotoxin-free NaOH or HCl if necessary.[1]
-
Spike Recovery (The Validation Step):
-
Calculation:
-
Criteria: Recovery must be between 50% and 200% . If <50%, the salt is inhibiting the assay (dilute the sample). If >200%, it is enhancing (check for beta-glucans or interfering ions).[1]
Stereochemistry: The D-Glutamate Problem
The Issue: "My cells are stalling in the lag phase." The Cause: Chemical synthesis or aggressive purification of L-Glu can lead to racemization, producing D-Glutamic acid.[1] Mammalian cells generally cannot metabolize the D-isomer.[1] High concentrations of D-Glu can competitively inhibit the transport of L-Glu, starving the cells despite the media appearing "nutrient-rich."[1]
Diagnostic Flowchart:
Figure 2: Decision tree for isolating raw material failures related to Glutamate.
References
-
United States Pharmacopeia (USP). USP Monograph: Glutamic Acid.[1] (Standard for purity specifications and identification).
-
Thermo Fisher Scientific. L-Glutamic acid monopotassium salt monohydrate Specifications. (Commercial specifications and physical properties).
-
National Institutes of Health (NIH). Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality. (Mechanistic insight into metal contamination).
-
Fujifilm Wako. Bacterial Endotoxin Test: Overcoming Interfering Factors. (Protocols for LAL interference).
-
Journal of Biological Chemistry. Formation of Pyroglutamic Acid from N-terminal Glutamic Acid.[1] (Kinetics of cyclization).
Disclaimer: This guide is for research and development purposes. Always validate raw materials according to your specific GMP/GLP requirements.
Sources
Minimizing off-target effects of L-Glutamic acid potassium salt monohydrate
A Researcher's Guide to Minimizing Off-Target Effects
Welcome to the technical support center for L-Glutamic Acid Potassium Salt Monohydrate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you minimize off-target effects and ensure the scientific integrity of your experiments. As Senior Application Scientists, we understand the nuances of working with glutamate receptor agonists and have compiled this resource to explain the causality behind experimental choices and provide self-validating protocols.
Understanding L-Glutamic Acid and Its Receptors
Glutamate receptors are broadly classified into two families:
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1] They are further divided into three subtypes:
-
NMDA Receptors (N-methyl-D-aspartate): Critical for synaptic plasticity, learning, and memory.[4] They are unique in their requirement for both glutamate and a co-agonist (glycine or D-serine) for activation and are voltage-dependent.[4]
-
AMPA Receptors (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid): Responsible for the majority of fast excitatory synaptic transmission.[4]
-
Kainate Receptors: Involved in both pre- and postsynaptic signaling.
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[5] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
The primary off-target effect of excessive L-glutamic acid stimulation is excitotoxicity , a process of neuronal damage and death caused by the overactivation of glutamate receptors.[3] This is primarily mediated by excessive calcium influx through NMDA receptors, leading to a cascade of detrimental events including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of L-Glutamic acid potassium salt monohydrate for my experiments?
A1: The optimal concentration is highly dependent on the cell type, receptor expression levels, and the specific biological question being addressed. A general recommendation is to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific assay. Starting concentrations can range from low micromolar (for sensitive neuronal cultures) to millimolar (for some cell lines). It is crucial to use the lowest effective concentration to minimize the risk of excitotoxicity.[3]
Q2: My cells are dying after treatment with L-Glutamic acid. What is happening and how can I prevent it?
A2: Cell death following L-Glutamic acid treatment is a classic sign of excitotoxicity.[3] This is likely due to excessive activation of NMDA and AMPA receptors, leading to uncontrolled calcium influx and subsequent neuronal damage.
Troubleshooting Steps:
-
Reduce Concentration: Lower the concentration of L-Glutamic acid to the minimum required to elicit the desired on-target effect.
-
Decrease Incubation Time: Shorten the duration of exposure to L-Glutamic acid.
-
Use Receptor Antagonists: Co-incubate with specific antagonists for NMDA and/or AMPA receptors to isolate the pathway of interest (see detailed protocols below).
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not stressed before beginning the experiment. Use appropriate media and supplements.
Q3: I am seeing inconsistent or non-reproducible results. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Receptor Desensitization: Prolonged exposure to glutamate can lead to the desensitization of both AMPA and NMDA receptors, where the receptor becomes less responsive to the agonist.[7][8]
-
Stock Solution Instability: L-Glutamic acid solutions should be freshly prepared. If using a stock solution, ensure it is stored properly (aliquoted and frozen at -20°C or -80°C for long-term storage) to prevent degradation.[9]
-
Cell Health Variability: Differences in cell density, passage number, and overall health can significantly impact their response to glutamate.
Troubleshooting Steps:
-
Implement Washout Steps: To allow for receptor recovery from desensitization, include washout periods with agonist-free media in your experimental design.[7][10]
-
Prepare Fresh Solutions: Always use freshly prepared L-Glutamic acid solutions for critical experiments.
-
Standardize Cell Culture: Maintain consistent cell culture practices to ensure uniformity across experiments.
Q4: How can I specifically study the effects of NMDA receptor activation without interference from AMPA receptors?
A4: To isolate NMDA receptor-mediated effects, you can pharmacologically block AMPA receptors using a specific antagonist, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione).[11] This will prevent the fast excitatory currents mediated by AMPA receptors, allowing for the study of the slower, calcium-permeable NMDA receptor currents. Remember that NMDA receptor activation is voltage-dependent and requires membrane depolarization, which is often initially triggered by AMPA receptor activation.[4] Therefore, you may need to artificially depolarize the cell membrane (e.g., using high potassium) to study NMDA receptor function in the presence of an AMPA receptor antagonist.
Troubleshooting Guide: Minimizing Excitotoxicity
Excitotoxicity is the most significant off-target effect to control in experiments involving L-Glutamic acid. The following guide provides a systematic approach to mitigate this issue.
Problem: Widespread cell death and artifacts in downstream assays.
Underlying Cause: Over-activation of ionotropic glutamate receptors, leading to excitotoxic cell death.
Solution Workflow:
Caption: Workflow for troubleshooting glutamate-induced excitotoxicity.
Experimental Protocols
Protocol 1: Titration of L-Glutamic Acid Potassium Salt Monohydrate
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate.
-
Preparation of L-Glutamic Acid Solutions: Prepare a serial dilution of L-Glutamic acid potassium salt monohydrate in your experimental buffer or media. A typical starting range could be 1 µM to 1 mM.
-
Treatment: Replace the culture medium with the L-Glutamic acid solutions and incubate for the desired experimental duration.
-
Assessment of Cell Viability: Use a reliable cell viability assay (e.g., MTT, LDH release, or live/dead staining) to determine the concentration at which significant cell death occurs.
-
Functional Assay: Concurrently, perform your functional assay of interest to identify the lowest concentration of L-Glutamic acid that produces a robust on-target effect.
-
Analysis: Plot both cell viability and functional assay data against the L-Glutamic acid concentration to determine the optimal experimental window.
Protocol 2: Pharmacological Blockade of Glutamate Receptors
Objective: To determine the contribution of specific glutamate receptor subtypes to your observed effect and to mitigate excitotoxicity.
Materials:
-
L-Glutamic Acid Potassium Salt Monohydrate
-
AMPA/Kainate Receptor Antagonist: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)[14]
-
Appropriate solvents for antagonists (e.g., DMSO, water)
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the antagonists in their respective solvents.
-
Pre-incubation with Antagonist: Before adding L-Glutamic acid, pre-incubate the cells with the desired antagonist at its effective concentration for 15-30 minutes. (See table below for recommended concentrations).
-
Co-incubation: Add L-Glutamic acid to the media already containing the antagonist.
-
Incubation: Incubate for the desired experimental duration.
-
Assay: Perform your downstream analysis.
Control Groups:
-
Vehicle control (no L-Glutamic acid, no antagonist)
-
L-Glutamic acid only
-
Antagonist only
-
L-Glutamic acid + Antagonist
Quantitative Data Summary
| Compound | Receptor Target | Typical Working Concentration | IC50 | Notes |
| L-Glutamic Acid | All Glutamate Receptors | 1 µM - 1 mM | Varies by receptor subtype and cell type | Titration is essential. |
| MK-801 | NMDA Receptor | 1 - 50 µM[12][13] | ~30 nM | Use-dependent, open-channel blocker.[15] |
| CNQX | AMPA/Kainate Receptors | 10 - 20 µM[11] | 0.3 µM (AMPA), 1.5 µM (Kainate) | Also has weak activity at the glycine site of the NMDA receptor at higher concentrations. |
Advanced Topic: The Role of Metabotropic Glutamate Receptors (mGluRs)
While excitotoxicity is primarily driven by ionotropic receptors, metabotropic glutamate receptors can modulate these effects.
-
Group I mGluRs (mGlu1 and mGlu5): Activation of these receptors can potentiate NMDA receptor function, potentially exacerbating excitotoxicity.[16] However, in some contexts, their activation can also be neuroprotective by initiating signaling cascades that combat oxidative stress.[17]
-
Group II (mGlu2 and mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) mGluRs: These are generally considered to be neuroprotective as their activation often leads to a decrease in glutamate release from presynaptic terminals.[18]
Experimental Strategy: To investigate the involvement of mGluRs in your system, you can use specific positive allosteric modulators (PAMs) to enhance the activity of a particular mGluR subtype or negative allosteric modulators (NAMs) to inhibit it.[19][20] This can provide a more nuanced understanding of the signaling pathways at play.
Caption: Simplified Glutamate Signaling Pathway and Points of Intervention.
This guide provides a framework for designing and troubleshooting experiments with L-Glutamic acid potassium salt monohydrate. By carefully considering concentration, duration of exposure, and the specific glutamate receptor subtypes involved, researchers can minimize off-target effects and obtain reliable, high-quality data.
References
-
Wikipedia. (n.d.). Glutamate receptor. Retrieved from [Link]
-
2-Minute Neuroscience. (2018, April 13). 2-Minute Neuroscience: Glutamate [Video]. YouTube. [Link]
- Todd, K. G., & Vender, J. R. (2003). CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses. Journal of Neurophysiology, 89(1), 293–300.
- Papouin, T., & Oliet, S. H. (2014). Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure. Neuropharmacology, 85, 247–254.
- Clements, J. D., & Westbrook, G. L. (1994). Activation kinetics of AMPA receptor channels reveal the number of functional agonist binding sites. The Journal of Neuroscience, 14(7), 3491–3501.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2007). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Iraqi Journal of Pharmaceutical Sciences, 16(2), 1-7.
- Salazar, H., & Ochoa-de la Paz, O. (2020). Recovery from desensitization in GluA2 AMPA receptors is affected by a single mutation in the N-terminal domain interface. The Journal of General Physiology, 152(11), e201912534.
- Deng, W., Wang, H., Rosenberg, P. A., Volpe, J. J., & Jensen, F. E. (2004). Role of metabotropic glutamate receptors in oligodendrocyte excitotoxicity and oxidative stress.
- Vergun, O., Keelan, J., Khodorov, B. I., & Duchen, M. R. (2003). Stimulation of glutamate receptors in cultured hippocampal neurons causes Ca2+-dependent mitochondrial contraction. Cell Calcium, 33(5-6), 449–460.
- Mangia, S., Giove, F., & Rothman, D. L. (2012). Metabolic pathways and activity-dependent modulation of glutamate concentration in the human brain. Neurochemical Research, 37(11), 2554–2561.
- Kew, J. N. (2004). Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential. Pharmacology & Therapeutics, 104(3), 233–243.
- Lau, A., & Tymianski, M. (2010). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. American Journal of Neuroradiology, 31(6), 984–994.
- Cannady, R., & Gould, R. W. (2015). mGluR5 Positive and Negative Allosteric Modulators Differentially Affect Dendritic Spine Density and Morphology in the Prefrontal Cortex. ACS Chemical Neuroscience, 6(6), 846–855.
- Holmes, W. R. (2020). Competition for glutamate between NMDA and AMPA receptors prevents runaway synaptic dynamics. bioRxiv.
- Alharthy, A., Al-Megrin, W. A., Al-Yahya, H. J., Al-Asmari, A. K., & Al-Harbi, S. A. (2023). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. International Journal of Molecular Sciences, 24(13), 10899.
-
ResearchGate. (2016, November 21). Stimulation with potassium: How can I adjust NaCl and KCl in a readymade medium?. Retrieved from [Link]
- Robert, A., & Howe, J. R. (2003). How AMPA receptor desensitization depends on receptor occupancy. The Journal of Neuroscience, 23(3), 847–858.
- Miao, Y., Wu, X., & Yang, J. (2010). Concentration-dependent isoflurane effects on depolarization-evoked glutamate and GABA outflows from mouse brain slices. British Journal of Anaesthesia, 104(5), 589–596.
- Tian, L., et al. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife, 4, e08620.
- Wang, J. Q., & Fibuch, E. E. (2019). Role of Metabotropic Glutamate Receptors in Neurological Disorders. Frontiers in Molecular Neuroscience, 12, 25.
- Humpel, C., & Saria, A. (1989). Effects of GABA and L-glutamic acid on the potassium-evoked in vitro release of substance P- and neurokinin A-like immunoreactivities are different in the rat striatum and substantia nigra. Neuroscience Letters, 105(1-2), 159-163.
- Bowie, D. (2002). Functional Stoichiometry of Glutamate Receptor Desensitization. Journal of Neuroscience, 22(9), 3375-3385.
- Gregory, K. J., & Conn, P. J. (2015). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Molecules, 20(10), 18311–18339.
- Baskys, A. (2004). The role of group I metabotropic glutamate receptors in neuronal excitotoxicity in Alzheimer's disease. Medical Hypotheses, 63(5), 857-862.
- Al-Harrasi, A., et al. (2022). Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration?
- Martins-de-Souza, D., et al. (2015). MK-801 treatment affects glycolysis in oligodendrocytes more than in astrocytes and neuronal cells: insights for schizophrenia. Frontiers in Cellular Neuroscience, 9, 26.
-
ResearchGate. (n.d.). Negative and positive allosteric modulators developed by the pharmaceutical companies and their applications in neuropsychiatric disorders and disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Deactivation and recovery from desensitization. Retrieved from [Link]
- Mainen, Z. F., et al. (1999). Increasing binding affinity of agonists to glutamate receptors increases synaptic responses at glutamatergic synapses. Proceedings of the National Academy of Sciences, 96(24), 14059-14064.
-
ResearchGate. (2007, August). Pictorial review of glutamate excitotoxicity: Fundamental concepts for neuroimaging. Retrieved from [Link]
-
Tocris Bioscience. (n.d.). CNQX (0190). Retrieved from [Link]
- Trovato, A., et al. (2016). Possible roles of heteroreceptor complexes in excitotoxic processes. Journal of Neurochemistry, 139, 16-31.
- Mutel, V. (2008). Allosteric Modulators for mGlu Receptors. Current Neuropharmacology, 6(3), 193–200.
- Cruz-López, M., et al. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife, 4, e08620.
-
ResearchGate. (n.d.). Schematic diagram of the glutamate–glutamine neurotransmitter cycle.... Retrieved from [Link]
-
Neuron. (2015, February 18). Desensitized AMPA Receptors Escape the Synapse to Accelerate Recovery from Depression [Video]. YouTube. [Link]
-
Cleveland Clinic. (2024, March 8). Glutamine: What It Is, Benefits & Side Effects. Retrieved from [Link]
- Athanasiou, A., et al. (2016). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Hellenic Journal of Nuclear Medicine, 19(Suppl 1), 51-60.
- Uribe, E., & Sanchez-Mendoza, E. (2023). THE EFFECTS OF MEMANTINE AND MK801 ON NMDA RECEPTOR SWITCHING 2B AND 2A SUBUNITS IN HIPPOCAMPAL CELL CULTURE. Archivos de Neurociencias, 28(2), 20-27.
-
ResearchGate. (2006, August). Glutamate Binding-Site Ligands of NMDA Receptors. Retrieved from [Link]
- Roy, S., & Wulff, P. (2023). Role of glutamate in the development of visual pathways. Frontiers in Neuroscience, 17, 1149491.
Sources
- 1. youtube.com [youtube.com]
- 2. Frontiers | Role of glutamate in the development of visual pathways [frontiersin.org]
- 3. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders | MDPI [mdpi.com]
- 6. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. jneurosci.org [jneurosci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recovery from desensitization in GluA2 AMPA receptors is affected by a single mutation in the N-terminal domain interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CNQX | AMPA / kainate antagonist | Hello Bio [hellobio.com]
- 12. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 13. Frontiers | MK-801 treatment affects glycolysis in oligodendrocytes more than in astrocytes and neuronal cells: insights for schizophrenia [frontiersin.org]
- 14. CNQX and AMPA inhibit electrical synaptic transmission: a potential interaction between electrical and glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of group I metabotropic glutamate receptors in neuronal excitotoxicity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of metabotropic glutamate receptors in oligodendrocyte excitotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Positive and negative allosteric modulation of metabotropic glutamate receptors: emerging therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mGluR5 Positive and Negative Allosteric Modulators Differentially Affect Dendritic Spine Density and Morphology in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Control experiments for studies using L-Glutamic acid potassium salt monohydrate
Control Experiments for Studies Using L-Glutamic Acid Potassium Salt Monohydrate
Executive Summary: The Dual Variable Challenge
L-Glutamic acid potassium salt monohydrate (Potassium Glutamate) is a critical reagent in neurobiology and metabolic research, serving as both a physiological intracellular anion and a metabolic substrate. However, its use introduces two active variables simultaneously: the Potassium ion (K⁺) , a primary determinant of membrane potential, and Glutamate , the principal excitatory neurotransmitter and a mitochondrial fuel source.
Designing robust control experiments requires isolating these variables. This guide details the specific control strategies—ranging from ionic substitution to stereoisomer comparison—necessary to validate data generated using this compound.
Technical Specifications & The Monohydrate Factor
Before designing biological controls, the physicochemical baseline must be established. The monohydrate form includes a water molecule in the crystal lattice, which significantly alters molecular weight (MW) and osmolarity calculations compared to the anhydrous form.
Critical Control: Failure to account for the hydration shell results in a ~10% error in molarity, affecting osmotic pressure—a variable capable of altering channel kinetics and cell volume independent of the ligand's effect.
| Parameter | Monohydrate Form (Standard) | Anhydrous Form (Alternative) | Impact on Control |
| Formula | C₅H₈KNO₄ · H₂O | C₅H₈KNO₄ | Stoichiometry |
| MW | 203.23 g/mol | ~185.22 g/mol | Weighing Precision |
| Osmolarity (100 mM) | ~200 mOsm/L | ~200 mOsm/L | Identical if weighed by Molarity, different if weighed by w/v% |
| Primary Use | Physiological Intracellular Soln. | Chemical Synthesis | Biological Compatibility |
Application I: Electrophysiology (Intracellular Solutions)
In whole-cell patch clamp, Potassium Glutamate is often used to mimic the physiological cytoplasm, where glutamate is the dominant anion (unlike Chloride). However, because Glutamate is bioactive, controls are essential to distinguish between anion-specific effects and receptor/transporter activity .
Control Matrix: Intracellular Substitutions
To validate that a current or potential change is due to the physiological state provided by K-Glutamate and not an artifact, use the following substitution controls:
-
Control A: Potassium Gluconate (K-Gluconate) [1]
-
Purpose:Inert Anion Control. Gluconate is large and generally impermeable.
-
Hypothesis: If the effect persists with K-Gluconate, it is likely due to intracellular K⁺ concentration or osmotic balance, not Glutamate signaling.
-
Note: "K-Glu" is a dangerous abbreviation. Always specify Glutamate or Gluconate.
-
-
Control B: Potassium Chloride (KCl) [2][3]
-
Purpose:Chloride Reversal Control.
-
Mechanism:[4][5][6] High intracellular Cl⁻ (from KCl) shifts
to ~0 mV. K-Glutamate maintains a physiological low [Cl⁻] ( ~ -65 mV). -
Validation: Compare GABA_A receptor currents. They should be inward (depolarizing) with KCl and outward (hyperpolarizing) with K-Glutamate at resting potentials.
-
-
Control C: Cesium Glutamate (Cs-Glu)
Visual Workflow: Intracellular Solution Selection
Application II: Mitochondrial Respiration
Potassium Glutamate is a key substrate for Complex I-dependent respiration (often combined with Malate). The potassium ion itself facilitates oxidative phosphorylation, necessitating strict cation controls.
Experimental Protocol: State 3/4 Respiration Assay
Objective: Distinguish between Glutamate-driven respiration and non-specific oxygen consumption.
-
Preparation: Isolate mitochondria in a K⁺-free buffer (e.g., Sucrose/Mannitol based) to establish a baseline.
-
Substrate Addition (The Test): Add 5 mM Potassium Glutamate + 2 mM Malate.
-
Observation: State 2 respiration (slow O₂ consumption).
-
-
ADP Addition: Add ADP (e.g., 200 μM).
-
Observation: State 3 respiration (rapid O₂ consumption).
-
-
Control 1: Rotenone Inhibition
-
Action: Add Rotenone (Complex I inhibitor).
-
Result: Respiration must cease immediately. If O₂ consumption continues, the sample is contaminated with Succinate (Complex II) or has uncoupled non-mitochondrial oxidation.
-
-
Control 2: Cation Substitution (Sodium Glutamate)
-
Action: Perform a parallel run using Sodium Glutamate instead of Potassium Glutamate.
-
Result: K⁺ salts typically yield higher Respiratory Control Ratios (RCR) than Na⁺ salts. This control quantifies the "Potassium Boost" effect on the electron transport chain.
-
Visual Pathway: Metabolic Control Logic
Application III: Receptor Pharmacology (Extracellular)
When applying Potassium Glutamate extracellularly to activate receptors (NMDA, AMPA, Kainate), the dominant confounding factor is the stereospecificity of the binding site.
The Stereoisomer Control: D-Glutamic Acid
L-Glutamate is the endogenous ligand. D-Glutamate is the stereoisomer which typically displays significantly reduced or null activity at L-Glutamate receptors (subtype dependent).
-
Protocol:
-
Apply L-Glutamic Acid K-Salt (Test). Record response (depolarization/current).
-
Washout.
-
Apply D-Glutamic Acid K-Salt (Control) at equimolar concentration.
-
Interpretation:
-
If Response L >> Response D: The effect is receptor-mediated and stereospecific.
-
If Response L ≈ Response D: The effect may be due to osmolarity, pH, or K⁺-induced depolarization (high external K⁺), rather than specific glutamate receptor activation.
-
-
The Antagonist Control
To confirm the response is not an artifact of the potassium salt (which raises extracellular [K⁺] and depolarizes cells directly):
-
Co-application: Apply L-Glutamate K-Salt + CNQX (AMPA/Kainate antagonist) or AP5 (NMDA antagonist).
-
Result: The specific receptor current should be abolished, leaving only the small depolarization shift caused by the K⁺ ions.
References
-
Drexel University. (n.d.). Electrophysiological Recording Techniques: Intracellular Solutions. Retrieved from [Link]
-
Scientifica. (2017). Electrophysiology: What goes on the inside? Potassium or Caesium? Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Molecular mechanism of proton transport in CLC Cl-/H+ exchange transporters. (Discusses Glutamate vs Gluconate substitution). Retrieved from [Link]
-
American Society for Microbiology. (2010). Biochemical and Molecular Characterization of Glutamate Biosynthesis. Retrieved from [Link]
Sources
- 1. An inwardly rectifying K+ channel in bovine parotid acinar cells: possible involvement of Kir2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. High Intracellular Chloride Slows the Decay of Glycinergic Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. High intracellular chloride delays the activation of the volume-sensitive chloride conductance in mouse L-fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
L-Glutamic acid potassium salt monohydrate vs other potassium salts in internal solutions
Executive Summary
The choice of internal solution anion is not merely a recipe decision; it is a fundamental determinant of experimental fidelity. While Potassium Gluconate (K-Gluconate) remains the industry workhorse, L-Glutamic Acid Potassium Salt Monohydrate (K-Glutamate) offers a distinct physiological advantage by mimicking the native intracellular anionic environment.
This guide provides a rigorous comparison of K-Glutamate against its primary alternatives (K-Gluconate, K-Methylsulfate, and KCl). It details the specific experimental contexts where K-Glutamate is superior, particularly in metabolic preservation and long-duration recordings, and provides a self-validating protocol for its preparation.
Part 1: The Physiological Imperative (The "Why")
In whole-cell patch-clamp recording, the pipette solution dialyzes the cytoplasm within 5–10 minutes. This "washout" effect replaces the complex cytosolic milieu with your chosen salt solution.
The Anion Gap
Most researchers focus on the cation (
-
Liquid Junction Potential (LJP): The voltage offset caused by mobility differences between pipette and bath ions.
-
Intracellular Buffering: Foreign anions can chelate calcium or alter pH buffering.
-
Metabolic Stability: Glutamate is a metabolic substrate; Gluconate is metabolically inert.
The Case for L-Glutamate
Intracellular glutamate concentrations in neurons range from 10–15 mM, but the total pool of organic anions (including aspartate and other amino acids) drives the anionic tone. Using L-Glutamic acid potassium salt (K-Glutamate) prevents the dilution of this endogenous pool, maintaining the activity of transporters and enzymes that rely on glutamate as a substrate, which K-Gluconate cannot do.
Part 2: Comparative Analysis
The following table synthesizes field data and theoretical values to guide your selection.
Table 1: Potassium Salt Comparison Matrix
| Feature | K-Glutamate | K-Gluconate | K-Methylsulfate (K-MeSO₄) | KCl |
| Physiological Relevance | High (Native anion) | Moderate (Inert substitute) | Low (Synthetic) | None (Pathological high Cl⁻) |
| Liquid Junction Potential | ~10–12 mV | ~10–15 mV | ~8 mV | ~2–4 mV |
| Series Resistance ( | Moderate | Moderate (Lower mobility) | Low (High mobility) | Lowest (High mobility) |
| Ca²⁺ Buffering | Minimal | Weak Chelation (Can affect plasticity) | Minimal | None |
| Best Application | Metabolic studies, Native firing patterns, Dendritic integration | Standard Current/Voltage Clamp | Sharp microelectrodes, Low | IPSC isolation (shifting |
| Risk Factors | Potential excitotoxicity if seal is lost (leak) | Blocks some | Can alter specific firing properties | Cell swelling, Polyamine washout |
Critical Insight: K-Gluconate has been shown to weakly buffer intracellular Calcium and can inhibit specific Calcium-activated Potassium channels (
channels). If your study involves precise calcium dynamics or after-hyperpolarization (AHP) measurements, K-MeSO₄ or K-Glutamate are superior choices.
Part 3: Decision Logic & Mechanism
The following diagram illustrates the decision process for selecting an internal solution and the mechanism of Liquid Junction Potential generation.
Figure 1: Decision Matrix for Internal Solution Selection. Note that K-Glutamate is the preferred choice for experiments requiring metabolic fidelity or native chloride reversal potentials.
Part 4: Validated Preparation Protocol
Reagent: L-Glutamic acid potassium salt monohydrate (CAS: 6382-01-0).[1][2]
Molecular Weight: 203.23 g/mol (Includes
Common Pitfall: Researchers often fail to account for the water of hydration ("monohydrate") in the molarity calculation, leading to hypoosmotic solutions that cause cell swelling.
Protocol: 130 mM K-Glutamate Internal Solution (100 mL)
-
Calculate Mass:
-
Dissolution (The "Cold" Step):
-
Add 2.642 g of K-Glutamate Monohydrate to approx. 80 mL of HPLC-grade water (Milli-Q).
-
Note: Glutamate salts dissolve well but can be slow. Vortex vigorously.
-
-
Buffering & pH Adjustment (The Critical Step):
-
Add 10 mM HEPES (0.238 g).
-
Add EGTA (typically 0.1–10 mM depending on calcium buffering needs).
-
pH Adjustment: Titrate to pH 7.25–7.30 using KOH (1M or 5M).
-
Warning: Do not use NaOH, or you will introduce Sodium ions, altering the reversal potential of
channels.
-
-
Energy Regeneration System (Add Fresh):
-
Add Mg-ATP (2–4 mM) and Na-GTP (0.3 mM).
-
Note: ATP/GTP degrade rapidly at room temperature. It is best to make the "Base" solution (Steps 1–3), freeze aliquots, and add ATP/GTP on the day of the experiment.
-
-
Osmolarity Check:
-
Target: 280–290 mOsm/kg (typically 10–15 mOsm lower than your ACSF to account for cell elasticity).
-
Adjust with Sucrose (to increase) or Water (to decrease).
-
-
Filtration:
-
Filter through a 0.22 µm PVDF syringe filter. This is non-negotiable to prevent debris from blocking the pipette tip (which increases noise and prevents seal formation).
-
Part 5: Liquid Junction Potential (LJP) Correction
When using K-Glutamate, the LJP is significant because the Glutamate anion is large and has low mobility compared to
-
The Problem:
diffuses out of the pipette faster than Glutamate , leaving the pipette interior slightly negative relative to the bath. -
The Value: For K-Glutamate (130mM) vs. ACSF, the LJP is approximately 10–12 mV .
-
The Correction:
-
If you measure -60 mV, the true membrane potential is actually -70 mV (-60 - 10).
-
Standard Practice: Many electrophysiologists correct this offline (during analysis) rather than online (at the amplifier).
-
References
-
Barry, P. H. (1994).[6] JPCalc, a software package for calculating liquid junction potential corrections in patch-clamp, intracellular, epithelial and bilayer measurements and their history and documentation. Journal of Neuroscience Methods, 51(1), 107-116.
-
Neher, E. (1992). Correction for liquid junction potentials in patch clamp experiments. Methods in Enzymology, 207, 123-131.
-
Velisek, L., et al. (2015). Internal Solution Composition for Whole-Cell Patch-Clamp Recordings. ResearchGate Discussions.
-
Woehler, A., et al. (2014).[7] The biological properties of the internal solution determine the fidelity of patch-clamp recordings. The Journal of Physiology. (Cited regarding Gluconate Ca2+ buffering).
Sources
- 1. rpicorp.com [rpicorp.com]
- 2. L -Glutamic acid = 99 HPLC, powder 6382-01-0 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monopotassium glutamate | C5H10KNO5 | CID 23695977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. aups.org.au [aups.org.au]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Gene Expression Analysis of Glutamate Analogs
An objective guide to the transcriptional landscapes sculpted by distinct glutamate receptor agonists, offering researchers a framework for experimental design and data interpretation.
For neuroscientists and drug development professionals, understanding the precise molecular consequences of glutamate receptor activation is fundamental. Glutamate, the principal excitatory neurotransmitter, orchestrates a vast array of neural processes through its interaction with various receptor subtypes. Glutamate analogs—molecules that selectively activate these subtypes—are indispensable tools for dissecting this complexity. However, their downstream effects on gene expression are far from uniform.
This guide provides a comparative analysis of the transcriptional changes induced by three canonical ionotropic glutamate receptor agonists: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and Kainic Acid (KA). We will move beyond a simple catalog of affected genes to explain the causality behind the experimental design and the signaling logic that dictates these divergent transcriptional outcomes.
Part 1: The Experimental Framework — A Self-Validating System
A rigorous comparative analysis hinges on a meticulously planned and executed experimental workflow. The goal is not merely to generate data, but to create a self-validating system where high-throughput screening is confirmed by targeted analysis.
Causality in Model Selection: Primary Neuronal Cultures
While cell lines like HT22 are used for neurotoxicity screening[1], primary cortical or hippocampal neurons are the preferred model for studying activity-dependent gene expression. This is because they form functional synaptic networks in vitro, expressing the necessary complement of glutamate receptors and signaling machinery to recapitulate physiological and pathological responses.[2][3] Cultures are typically matured for at least 7-10 days to allow for the development of these connections before experimental manipulation.
The Workflow: From Perturbation to Validation
The entire experimental process is designed as a logical progression, with each step informing the next.
Figure 1: End-to-end experimental workflow for comparative transcriptomics.
Detailed Protocol: Neuronal Treatment and RNA Extraction
Trustworthiness through Methodological Transparency:
-
Preparation: Grow primary rat cortical neurons on poly-D-lysine-coated 6-well plates in Neurobasal medium supplemented with B27.[2]
-
Treatment: At 8 days in vitro (DIV), replace the medium with pre-warmed artificial cerebrospinal fluid (aCSF). Add glutamate analogs to the final concentrations:
-
NMDA: 50 µM (with 10 µM glycine as a co-agonist).
-
AMPA: 25 µM.
-
Kainic Acid: 10 µM.
-
Control: aCSF vehicle.
-
-
Incubation: Incubate for 4 hours at 37°C. This duration is optimal for capturing the induction of immediate-early genes (IEGs).
-
RNA Extraction: Lyse cells directly in the plate using a buffer containing guanidinium isothiocyanate (e.g., TRIzol). Proceed with a high-purity total RNA extraction protocol.
-
Quality Control (QC): Assess RNA integrity using an automated electrophoresis system. Only samples with an RNA Integrity Number (RIN) > 8 should be used for library preparation to ensure the quality of sequencing data.[4]
Part 2: Receptor-Specific Signaling and Gene Expression Signatures
The distinct transcriptional profiles induced by NMDA, AMPA, and KA are a direct reflection of the unique intracellular signaling cascades they initiate.
Divergent Signaling Pathways
Activation of each receptor subtype opens a distinct molecular playbook, leading to the activation of specific transcription factors and, ultimately, the expression of unique gene cohorts.
Figure 2: Simplified signaling cascades initiated by glutamate receptor analogs.
-
NMDA Receptor (NMDAR): As a coincidence detector, NMDAR activation requires both glutamate (or NMDA) binding and membrane depolarization to relieve a magnesium (Mg²⁺) block.[5] This leads to a large and sustained influx of calcium (Ca²⁺), a potent second messenger.[6] Synaptic NMDAR signaling strongly activates Ca²⁺/calmodulin-dependent protein kinase (CaMK) and the Ras/ERK pathway, converging on the transcription factor CREB to drive robust expression of genes central to synaptic plasticity.[7][8]
-
AMPA Receptor (AMPAR): AMPARs mediate fast synaptic transmission primarily via sodium (Na⁺) influx.[9] Beyond their channel function, they can also engage in metabotropic signaling. Evidence shows AMPARs can physically associate with and activate the protein tyrosine kinase Lyn, which in turn stimulates the MAPK pathway to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth.[10]
-
Kainate Receptor (KAR): KARs have more complex roles, acting at both presynaptic and postsynaptic sites to modulate network excitability.[11] Presynaptically, they can affect the release of both glutamate and the inhibitory neurotransmitter GABA.[11] High-level activation by kainic acid is a well-established model for inducing seizures and excitotoxicity, which triggers widespread changes in the expression of genes related to inflammation, stress responses, and neuronal death.[12]
Comparative Transcriptional Signatures
RNA-sequencing analysis reveals thousands of differentially expressed genes (DEGs) for each condition. Pathway enrichment analysis distills these extensive gene lists into coherent biological themes.
| Analog | Representative Upregulated Genes | Representative Downregulated Genes | Top Enriched Biological Pathways |
| NMDA | Fos, Arc, Egr1, Nr4a1 | Gabra1, Slc1a3 | Synaptic Plasticity, Calcium Signaling, Learning and Memory |
| AMPA | Bdnf, Nptx2, Sgk1 | Syt4, Camk2n1 | Neurotrophin Signaling, Regulation of Synaptic Transmission |
| Kainic Acid | Tnf, Ccl2, Atf3, Homer1 | Gria2, Npy | Inflammatory Response, Apoptosis, MAPK Signaling Cascade |
Data Interpretation: The table above presents a synthesis of expected findings based on the known signaling roles of each receptor. NMDA treatment characteristically upregulates a suite of immediate-early genes (IEGs) tied to long-term potentiation.[7] AMPA stimulation leads to the expression of neurotrophic factors and proteins that modulate synaptic strength.[10] In contrast, the potent excitotoxicity induced by Kainic Acid triggers a dramatic stress and inflammatory response.[12]
The Imperative of qPCR Validation
While RNA-Seq provides a comprehensive overview, it is considered best practice to validate the expression changes of key, high-interest genes using a secondary, independent method like quantitative PCR (qPCR).[13][14]
Rationale for Gene Selection: Genes for validation should be chosen based on:
-
High statistical significance and large fold-change in the RNA-Seq data.
-
Known biological relevance to the pathways of interest (e.g., Fos for plasticity, Bdnf for neurotrophic support, Tnf for inflammation).
Part 3: Conclusion and Outlook
The choice of glutamate analog is a critical experimental variable that dictates the resulting biological outcome. NMDA, AMPA, and Kainic Acid do not simply "activate neurons"; they engage distinct signaling architectures that sculpt unique transcriptional landscapes.
-
NMDA activation primarily drives a genetic program associated with synaptic plasticity and learning .
-
AMPA activation promotes changes related to neurotrophic support and synaptic scaling .
-
Kainic Acid activation, particularly at excitotoxic concentrations, induces a powerful stress and inflammatory gene expression signature .
References
-
Title: Transcriptomic Expression of AMPA Receptor Subunits and their Auxiliary Proteins in the Human Brain Source: PubMed Central URL: [Link]
-
Title: NMDA receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The dichotomy of NMDA receptor signalling Source: PubMed Central URL: [Link]
-
Title: NMDAR-mediated transcriptional control of gene expression in the specification of interneuron subtype identity Source: bioRxiv URL: [Link]
-
Title: Kainate receptor gene expression in the developing rat brain Source: PubMed URL: [Link]
-
Title: Transcriptomic analysis of glutamate-induced HT22 neurotoxicity as a model for screening anti-Alzheimer's drugs Source: PubMed Central URL: [Link]
-
Title: Transcriptional Regulation of NMDA Receptor Expression Source: NCBI Bookshelf URL: [Link]
-
Title: Altered mRNA Editing and Expression of Ionotropic Glutamate Receptors after Kainic Acid Exposure in Cyclooxygenase-2 Deficient Mice Source: PubMed Central URL: [Link]
-
Title: N-methyl-D-aspartate receptor hypofunction as a potential contributor to the progression and manifestation of many neurological disorders Source: Frontiers in Molecular Neuroscience URL: [Link]
-
Title: Kainate Receptor Signaling in Pain Pathways Source: PubMed Central URL: [Link]
-
Title: Validation of RNAseq Experiments by qPCR? Source: Dave Tang's Blog URL: [Link]
-
Title: An RNA-Sequencing Transcriptome and Splicing Database of Glia, Neurons, and Vascular Cells of the Cerebral Cortex Source: PubMed Central URL: [Link]
-
Title: The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn Source: PubMed URL: [Link]
-
Title: Kainate receptor signaling in pain pathways Source: Molecular Pharmacology URL: [Link]
-
Title: AMPA receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Structure and gating of kainate receptors Source: Frontiers in Molecular Neuroscience URL: [Link]
-
Title: Do I Need to Validate My RNA-Seq Results With qPCR? Source: Arraystar URL: [Link]
-
Title: Model of the interaction of AMPA / kainate receptors, NMDA receptors,... Source: ResearchGate URL: [Link]
-
Title: Selective increases of AMPA, NMDA, and kainate receptor subunit mRNAs in the hippocampus and orbitofrontal cortex but not in prefrontal cortex of human alcoholics Source: Frontiers in Cellular Neuroscience URL: [Link]
-
Title: Advancing brain barriers RNA sequencing: guidelines from experimental design to publication Source: PubMed Central URL: [Link]
-
Title: Kainate receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Recent Insights into the Functional Role of AMPA Receptors in the Oligodendrocyte Lineage Cells In Vivo Source: PubMed Central URL: [Link]
-
Title: AMPA Receptors Source: MRC Laboratory of Molecular Biology URL: [Link]
-
Title: Profiling neurotransmitter-evoked glial responses by RNA-sequencing analysis Source: Frontiers in Molecular Neuroscience URL: [Link]
-
Title: How to select genes for qPCR validation in transcriptome/RNA seq data? Source: YouTube URL: [Link]
-
Title: What is the most suitable method for glutamate-induced neurotoxicity in cell cultures? Source: ResearchGate URL: [Link]
-
Title: Longitudinal RNA sequencing of the deep transcriptome during neurogenesis of cortical glutamatergic neurons from murine ESCs Source: PubMed Central URL: [Link]
-
Title: Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro Source: PubMed Central URL: [Link]
-
Title: AMPA and NMDA currents show different short-term depression in the dorsal lateral geniculate nucleus of the rat Source: PubMed Central URL: [Link]
-
Title: Special Issue : Biochemical and Molecular Changes in the Brain Caused by Drug Abuse: Implications for Therapeutic Intervention Source: MDPI URL: [Link]
-
Title: Chronic glutamate toxicity in mouse cortical neuron culture Source: ResearchGate URL: [Link]
-
Title: NMDA and AMPA/kainate glutamate receptors modulate dentate neurogenesis and CA3 synapsin-I in normal and ischemic hippocampus Source: PubMed URL: [Link]
-
Title: Stimulation of glutamate receptors in cultured hippocampal neurons causes Ca2+-dependent mitochondrial contraction Source: PubMed Central URL: [Link]
-
Title: Complexity and graded regulation of neuronal cell-type–specific alternative splicing revealed by single-cell RNA sequencing Source: PubMed Central URL: [Link]
-
Title: Changes in gene expression of AMPA-selective glutamate receptor subunits induced by status epilepticus in rat brain Source: Semantic Scholar URL: [Link]
-
Title: Comparison of NMDA and AMPA Channel Expression and Function between Embryonic and Adult Neurons Utilizing Microelectrode Array Systems Source: ACS Biomaterials Science & Engineering URL: [Link]
-
Title: Glutamate Receptors Source: NCBI Bookshelf URL: [Link]
Sources
- 1. Transcriptomic analysis of glutamate-induced HT22 neurotoxicity as a model for screening anti-Alzheimer’s drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plating Primary Hippocampal | Cortical Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Stimulation of glutamate receptors in cultured hippocampal neurons causes Ca2+-dependent mitochondrial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An RNA-Sequencing Transcriptome and Splicing Database of Glia, Neurons, and Vascular Cells of the Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AMPA receptor - Wikipedia [en.wikipedia.org]
- 10. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kainate receptor - Wikipedia [en.wikipedia.org]
- 12. Altered mRNA Editing and Expression of Ionotropic Glutamate Receptors after Kainic Acid Exposure in Cyclooxygenase-2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dave' Blog: Validation of RNAseq Experiments by qPCR? [dave-bridges.blogspot.com]
- 14. rna-seqblog.com [rna-seqblog.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
